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  • Product: 20-Hydroxy-20-methylpregn-4-en-3-one
  • CAS: 20917-51-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 20-Hydroxy-20-methylpregn-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction 20-Hydroxy-20-methylpregn-4-en-3-one is a steroid derivative with a pregnane skeleton, characterized by a hydroxyl group at the C20 position an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-20-methylpregn-4-en-3-one is a steroid derivative with a pregnane skeleton, characterized by a hydroxyl group at the C20 position and a methyl group also at C20, distinguishing it from the endogenous progesterone metabolite 20-hydroxyprogesterone. This compound exists as two potential stereoisomers at the C20 position: (20S) and (20R). Its structural similarity to progesterone and other corticosteroids has positioned it as a significant molecule in medicinal chemistry and pharmaceutical research. It is recognized both as a key intermediate in the synthesis of various steroid-based drugs and as a known impurity in progesterone preparations.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, biological activities, and potential applications, with a focus on providing researchers with the technical insights necessary for its study and utilization.

Chemical Structure and Identification

The core structure of 20-Hydroxy-20-methylpregn-4-en-3-one is a pregn-4-en-3-one steroid nucleus. The key modifications are at the C17 side chain, featuring a hydroxyl and a methyl group at the C20 position.

Molecular Formula: C₂₂H₃₄O₂[3]

Molecular Weight: 330.5 g/mol [3]

Stereoisomerism: The chirality at the C20 position gives rise to two stereoisomers:

  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2)[4]

  • (20R)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS for the related (20R)-20-Hydroxypregn-4-en-3-one is 145-15-3)[]

  • The racemic mixture is also available (Alternate CAS: 60966-36-1)[6]

The (20S) isomer is a known impurity of Stigmasterol, a precursor in the semi-synthesis of progesterone.[]

IUPAC Name for (20S) isomer: (8S,9S,10R,13S,14S,17R)-17-[(20S)-20-hydroxy-20-methyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[3]

The structural representation of the pregnane steroid backbone provides a clear visualization of the molecule's three-dimensional arrangement.

Caption: 2D chemical structure of 20-Hydroxy-20-methylpregn-4-en-3-one.

Physicochemical Properties

The physicochemical properties of 20-Hydroxy-20-methylpregn-4-en-3-one are crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₂₂H₃₄O₂[3]
Molecular Weight 330.5 g/mol [3]
Appearance White to off-white solid powder[7][8]
XLogP3 4.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Exact Mass 330.25588 g/mol [3]
Monoisotopic Mass 330.25588 g/mol [3]
Topological Polar Surface Area 37.3 Ų[3]
Heavy Atom Count 24[3]
Storage Temperature -20°C[9]

Synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one

A potential synthetic approach to obtain 20-Hydroxy-20-methylpregn-4-en-3-one could involve the Grignard reaction on a suitable pregnane precursor.

Proposed Synthetic Pathway

A plausible synthetic route could start from a C20-keto steroid, such as progesterone.

Synthesis_Pathway cluster_reagents Reagents & Conditions Progesterone Progesterone (C20-ketone) Intermediate Tertiary Alcohol Intermediate Progesterone->Intermediate Grignard Reaction (Nucleophilic addition to C20 carbonyl) Grignard Methylmagnesium bromide (CH3MgBr) Grignard->Intermediate Product (20S/20R)-20-Hydroxy-20-methylpregn-4-en-3-one Intermediate->Product Work-up (e.g., aqueous acid)

Caption: Proposed Grignard reaction for the synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one.

Experimental Protocol (Hypothetical)

Objective: To synthesize 20-Hydroxy-20-methylpregn-4-en-3-one from progesterone via a Grignard reaction.

Materials:

  • Progesterone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methylmagnesium bromide (Grignard reagent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve progesterone in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide in diethyl ether or THF from the dropping funnel to the stirred progesterone solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the (20S) and (20R) stereoisomers of 20-Hydroxy-20-methylpregn-4-en-3-one.

  • Characterization: Characterize the purified products by spectroscopic methods (NMR, IR, MS) and compare the data with reported values.

Causality behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The slow addition of the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side products. The work-up with ammonium chloride provides a mild acidic environment to protonate the alkoxide intermediate without causing unwanted side reactions that stronger acids might induce on the steroid backbone.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 20-Hydroxy-20-methylpregn-4-en-3-one. While full spectra are best obtained from experimental analysis, reference data is available in public databases.

  • Mass Spectrometry (MS): GC-MS data for (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is available in the SpectraBase and PubChem databases.[3] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns of the steroid nucleus and the C17 side chain.

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are also available in SpectraBase.[3] Key characteristic peaks would include a strong absorption band for the C=O stretch of the α,β-unsaturated ketone in the A-ring (around 1665 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for related progesterone derivatives are available, which can aid in the structural elucidation of 20-Hydroxy-20-methylpregn-4-en-3-one.[10] Key ¹H NMR signals would include those for the angular methyl groups, the vinylic proton at C4, and the protons of the C17 side chain. ¹³C NMR would show characteristic signals for the carbonyl carbons, the olefinic carbons, and the carbon bearing the hydroxyl group.

Biological Activity and Mechanism of Action

The biological activity of 20-Hydroxy-20-methylpregn-4-en-3-one is an area of active research, with much of the current understanding extrapolated from studies on related progesterone metabolites.

As a Progesterone Metabolite and Impurity

21-Hydroxy-20-methylpregn-4-en-3-one is recognized as an impurity of the steroid hormone progesterone.[1] This underscores the importance of having well-characterized standards of this compound for quality control in the pharmaceutical industry.

Potential as a Glucocorticoid Receptor Modulator

Due to its structural similarity to corticosteroids, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is studied for its potential interaction with glucocorticoid receptors (GR).[] Binding to GR could lead to the suppression of cytokine release and a subsequent anti-inflammatory effect.[] This makes it a compound of interest for investigating novel anti-inflammatory therapies with potentially reduced side effects compared to conventional corticosteroids.

GR_Signaling_Pathway Steroid 20-Hydroxy-20-methylpregn-4-en-3-one GR Glucocorticoid Receptor (GR) (in cytoplasm) Steroid->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Associated with GR_Steroid GR-Steroid Complex GR->GR_Steroid Conformational Change Nucleus Nucleus GR_Steroid->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) (on DNA) Nucleus->GRE Binds to Transcription Modulation of Gene Transcription (e.g., suppression of pro-inflammatory cytokines) GRE->Transcription Anti_inflammatory Anti-inflammatory Effects Transcription->Anti_inflammatory

Caption: Potential mechanism of action via the Glucocorticoid Receptor pathway.

Role in Steroid Hormone Biosynthesis

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one serves as a valuable tool for studying steroid hormone biosynthesis, particularly adrenal gland function.[] By mimicking natural pregnenolone derivatives, it can be used to probe the activity and regulatory mechanisms of steroidogenic enzymes.[]

Neuroactive Steroid Potential

Progesterone and its metabolites are known to have significant effects on the central nervous system, often referred to as neurosteroids.[11] Metabolites of progesterone can act as allosteric modulators of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects.[12] While the specific neuroactive properties of 20-Hydroxy-20-methylpregn-4-en-3-one have not been extensively studied, its structural relationship to these neuroactive progesterone metabolites suggests it may possess similar activities.

Applications in Research and Drug Development

The unique chemical structure and biological profile of 20-Hydroxy-20-methylpregn-4-en-3-one lend it to several applications in the pharmaceutical and life sciences sectors.

  • Pharmaceutical Intermediate: It is a crucial starting material or intermediate in the synthesis of other steroid-based drugs, such as corticosteroids and ursodeoxycholic acid.[2]

  • Reference Standard: As a known impurity of progesterone, it is an indispensable reference standard for analytical method validation and quality control in the pharmaceutical industry.[1][2]

  • Research Tool: It serves as a valuable probe for studying steroid hormone biosynthesis, metabolism, and receptor interactions.[] Its potential as a selective GR modulator makes it a useful tool for investigating anti-inflammatory pathways.

  • Drug Discovery: The modified side chain of 20-Hydroxy-20-methylpregn-4-en-3-one provides a scaffold for the design and synthesis of novel steroid-based drugs with improved receptor selectivity and pharmacokinetic profiles.[]

Conclusion

20-Hydroxy-20-methylpregn-4-en-3-one is a multifaceted steroid molecule with significant relevance to pharmaceutical research and development. Its roles as a synthetic intermediate and a progesterone impurity are well-established. Emerging research into its potential biological activities, particularly its interaction with the glucocorticoid receptor, highlights its promise as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its biological context, serving as a valuable resource for scientists and researchers in the field. Further investigation into the specific biological activities of its stereoisomers is warranted to fully elucidate its therapeutic potential.

References

  • Figueroa-Valverde, L., et al. (2009). An easy synthesis of progesterone-dihydropyrimidine derivative. International Journal of PharmTech Research, 1(4), 1718-1723. Available at: [Link]

  • Lee, S., et al. (2020). Enzymatic Synthesis of Anabolic Steroid Glycosides by Glucosyltransferase from Terribacillus sp. PAMC 23288. Journal of Microbiology and Biotechnology, 30(4), 543-551. Available at: [Link]

  • Mahendroo, M. S., et al. (1998). Diverse modes of action of progesterone and its metabolites. Frontiers in Neuroendocrinology, 19(4), 273-302. Available at: [Link]

  • Wang, Z., et al. (2024). Chemo-Enzymatic Strategy for the Efficient Synthesis of Steroidal Drugs with 10α-Methyl Group and a Side Chain at C17-Position from Biorenewable Phytosterols. JACS Au, 4(4), 1368-1376. Available at: [Link]

  • ResearchGate. (2024). Chemoenzymatic Synthesis of Steroidal Products: Recent Advances. Available at: [Link]

  • Cruz-Antonio, L., et al. (2010). Synthesis and biological activity of progesterone derivatives as 5α-reductase inhibitors, and their effect on hamster prostate weight. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 650-658. Available at: [Link]

  • Cappy, P. G., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(14), 7989. Available at: [Link]

  • NIST. (n.d.). Pregn-4-en-3-one, 20-hydroxy-, (20S)-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved February 17, 2026, from [Link]

  • Google Patents. (1982). Progesterone derivatives, process for their production, and pharmaceutical compositions.
  • ResearchGate. (n.d.). Positive ion EI spectrum of (a) 20β‐hydroxy‐pregn‐4‐en‐3‐one (182). Retrieved February 17, 2026, from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1970). Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone'). Available at: [Link]

  • Molecular Biology and Evolution. (2018). Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Available at: [Link]

  • MDPI. (2026). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. Available at: [Link]

  • CAS Common Chemistry. (n.d.). (20R)-20-Hydroxy-19-norpregn-4-en-3-one. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 20alpha-Dihydroprogesterone. Retrieved February 17, 2026, from [Link]

  • bioRxiv. (2019). Signature activities of 20S proteasome include degradation of the ubiquitin-tag with the protein under hypoxia. Available at: [Link]

  • Google Patents. (2020). A kind of preparation method of progesterone.
  • SpectraBase. (n.d.). 17a-Hydroxy-20-methyl-pregna-4,20-dien-3-one. Retrieved February 17, 2026, from [Link]

  • Sinoway. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Pregn-4-en-3-one, 20-hydroxy-, (20S)-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

The Pivotal Role of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one in Microbial Steroid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Microbial degradation of steroids, particularly phytosterols, is a cornerstone of the modern pharmaceutical industry, providing essential precursor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microbial degradation of steroids, particularly phytosterols, is a cornerstone of the modern pharmaceutical industry, providing essential precursors for the synthesis of a wide array of therapeutic agents. Within the intricate network of bacterial metabolic pathways, the C22 intermediate, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (also known as 4-HBC or bisnoralcohol), represents a critical branch point. The formation and subsequent catabolism of this compound are pivotal in determining the metabolic flux between the production of valuable C19 steroids, such as androstenedione (AD), and the accumulation of C22 intermediates. This technical guide provides an in-depth exploration of the role of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one in microbial steroid degradation, with a focus on the underlying enzymatic mechanisms, key microbial players, and the experimental methodologies required for its study.

Introduction: The Bifurcation of Phytosterol Degradation

The microbial catabolism of phytosterols, abundant plant-derived steroids, is a complex process primarily orchestrated by actinobacteria, with species of the genus Mycolicibacterium (formerly Mycobacterium) being the most prominent and industrially relevant.[1][2] This degradation proceeds via the cleavage of the C17 side chain, leading to the formation of the steroid nucleus, which can be further modified to produce a variety of valuable steroid drug precursors.[3][4]

A crucial juncture in this metabolic cascade is the divergence into two primary pathways: the C19 pathway, which yields androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD), and the C22 pathway, which leads to the formation of C22 steroid intermediates.[1][5] (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is a key metabolite within this C22 pathway.[6] Understanding the enzymatic control of this metabolic fork is paramount for the rational design of microbial cell factories engineered for the targeted production of specific steroid synthons.

The Chemical Identity and Significance of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one is a C22 steroid characterized by a pregnane skeleton with a hydroxyl group at C21 and a methyl group at C20, with the stereochemistry at C20 being in the 'S' configuration.[7] Its formation represents an incomplete degradation of the phytosterol side chain.[5] This intermediate is of significant interest as it can be a precursor for the synthesis of various corticosteroids and other steroid-based pharmaceuticals.[8][9]

PropertyValueSource
Chemical Formula C22H34O2[7]
Molar Mass 330.5 g/mol [7]
CAS Number 40736-33-2[7]
Synonyms 4-HBC, Bisnoralcohol, 23,24-Bisnorchol-4-en-3-on-22-ol[7]

The Enzymatic Landscape of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one Metabolism

The metabolic fate of phytosterol-derived intermediates is governed by a suite of specific enzymes. The accumulation or further degradation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is primarily controlled by the interplay of several key enzymes, most notably 17β-hydroxysteroid dehydrogenase (Hsd4A) and the thiolase FadA5.

Formation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one

The immediate precursor to (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is (20S)-3-oxopregn-4-ene-20-carboxaldehyde (3-OPA). The conversion of 3-OPA to 4-HBC is a reduction reaction catalyzed by specific reductases. In Mycolicibacterium smegmatis, a reductase encoded by the msRed gene has been identified as being responsible for this conversion. Another enzyme, msOpccR, can also perform this reduction, albeit less efficiently.[10]

Degradation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and the Metabolic Switch

In wild-type Mycolicibacterium, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is typically a transient intermediate that is further metabolized towards the C19 pathway. The key enzymes that pull the metabolic flux away from the C22 pathway and towards the C19 pathway are Hsd4A and FadA5.[6][9]

  • Hsd4A (17β-hydroxysteroid dehydrogenase): This enzyme is a pivotal control point. Its activity is crucial for the conversion of C22 intermediates towards the C19 pathway, ultimately leading to the formation of AD.[10] The knockout of the hsd4A gene in Mycolicibacterium species has been repeatedly shown to block the C19 pathway and lead to the significant accumulation of C22 steroids, including (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.[8][10]

  • FadA5 (Thiolase): This enzyme is involved in the thiolytic cleavage of β-ketoacyl-CoA intermediates during the β-oxidation of the steroid side chain.[11][12] The deletion of the fadA5 gene, often in conjunction with the hsd4A knockout, further enhances the accumulation of C22 intermediates by preventing their entry into the subsequent rounds of β-oxidation required for complete side-chain removal.[6][13]

The interplay between these enzymes dictates the final product profile of phytosterol biotransformation. High activity of Hsd4A and FadA5 favors the production of C19 steroids, while their inactivation or downregulation leads to the accumulation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and other C22 intermediates.

Microbial_Steroid_Degradation Phytosterols Phytosterols Side_Chain_Cleavage Initial Side-Chain Cleavage Phytosterols->Side_Chain_Cleavage OPA (20S)-3-oxopregn-4-ene- 20-carboxaldehyde (3-OPA) Side_Chain_Cleavage->OPA HBC (20S)-21-Hydroxy-20-methylpregn- 4-en-3-one (4-HBC) OPA->HBC msRed / msOpccR (Reduction) C22_Pathway C22 Pathway Products HBC->C22_Pathway Accumulation (in hsd4A/fadA5 mutants) C19_Pathway C19 Pathway (AD/ADD) HBC->C19_Pathway Hsd4A & FadA5 (Further Degradation)

Figure 1: Simplified pathway showing the central role of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC) as a branch point in microbial phytosterol degradation.

Experimental Methodologies for Studying (20S)-21-Hydroxy-20-methylpregn-4-en-3-one Metabolism

Investigating the microbial metabolism of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one requires a combination of microbiological, biochemical, and analytical techniques. The following section outlines a general workflow and key protocols.

Experimental_Workflow cluster_culture Microbial Culture & Biotransformation cluster_analysis Sample Preparation & Analysis Culture 1. Cultivation of Mycolicibacterium sp. Biotransformation 2. Biotransformation with Phytosterols (Resting Cells) Culture->Biotransformation Extraction 3. Extraction of Steroids Biotransformation->Extraction HPLC 4. HPLC Analysis (Quantification) Extraction->HPLC LCMS 5. LC-MS/MS Analysis (Identification & Confirmation) Extraction->LCMS

Figure 2: General experimental workflow for the study of microbial steroid degradation.
Microbial Strains and Culture Conditions

Genetically engineered strains of Mycolicibacterium neoaurum or Mycolicibacterium smegmatis with deletions in key genes (e.g., hsd4A, fadA5, kshA) are typically used to promote the accumulation of specific intermediates.[8][10]

Protocol 1: Cultivation of Mycolicibacterium neoaurum for Biotransformation

  • Seed Culture: Inoculate a single colony of M. neoaurum into 50 mL of seed medium (e.g., soy peptone 5.0 g/L, yeast extract 0.5 g/L, glycerol 0.5% (v/v), glucose 1 g/L, Tween 80 0.4% (v/v), pH 7.0) in a 250-mL shake flask.[14] Incubate at 30-32°C with shaking (e.g., 200 rpm) for 48 hours.[14][15]

  • Main Culture: Transfer the seed culture (e.g., 5% v/v) into a larger volume of fermentation medium (e.g., soy peptone 10 g/L, NH4NO3 10 g/L, K2HPO4 5.0 g/L, ammonium ferric citrate 0.05 g/L, corn steep liquor 10 g/L, sodium citrate 1.0 g/L, MgSO4·7H2O 0.2 g/L, glycerol 0.5% (v/v), pH 7.0).[14]

  • Induction (Optional): A low concentration of phytosterols (e.g., 0.1 g/L) can be added to the culture medium to induce the expression of steroid-degrading enzymes.[16]

  • Cell Harvest for Resting Cell Biotransformation: After a suitable incubation period (e.g., 48-72 hours), harvest the cells by centrifugation (e.g., 8000 x g, 10 min, 4°C).[13][17] Wash the cell pellet with a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0-8.0) to remove residual medium components.[17]

Resting Cell Biotransformation

The use of resting cells for biotransformation offers several advantages over growing cultures, including higher cell densities and the ability to conduct the reaction under non-sterile conditions.[18]

Protocol 2: Phytosterol Biotransformation Using Resting Cells

  • Substrate Preparation: Due to the poor water solubility of phytosterols, they are often emulsified or complexed with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance their bioavailability.[16] A typical preparation involves homogenizing a mixture of phytosterols and HP-β-CD in an aqueous buffer.[17]

  • Reaction Setup: Resuspend the washed cell pellet from Protocol 1 in a reaction buffer (e.g., 20 mM phosphate buffer, pH 8.0) to a high cell density (e.g., 15-50 g/L cell dry mass).[16][17]

  • Initiation of Biotransformation: Add the prepared phytosterol substrate to the cell suspension to the desired final concentration (e.g., 10-50 g/L).[16]

  • Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) for the desired duration (typically 24-96 hours), with periodic sampling to monitor the progress of the reaction.[16]

Extraction and Analysis of Steroids

Protocol 3: Extraction of Steroid Metabolites

  • Sample Collection: Collect a known volume of the biotransformation broth.

  • Solvent Extraction: Add an equal volume of an organic solvent such as ethyl acetate or a mixture of chloroform and methanol to the sample.[19]

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the steroids.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen or in a centrifugal vacuum concentrator.[20] Reconstitute the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC or LC-MS/MS analysis.[20]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical methods for the identification and quantification of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and other steroid metabolites.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is commonly used for steroid separation.[21]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed.[21]

  • Detection: UV detection at a wavelength around 240 nm is suitable for steroids with a Δ4-3-keto chromophore.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides superior sensitivity and selectivity for the unambiguous identification and quantification of steroid metabolites, especially in complex matrices.[22]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of these steroids.[22]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions for (20S)-21-Hydroxy-20-methylpregn-4-en-3-one are monitored.[23]

ParameterTypical Value/Condition
LC Column C18 or PFP, 2.1-3.0 mm ID, <3 µm particle size
Mobile Phase A Water with 0.1% formic acid or ammonium fluoride
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2-0.6 mL/min
Column Temperature 30-45 °C
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

Genetic Engineering Strategies for Enhanced C22 Steroid Production

The targeted accumulation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and other C22 intermediates can be achieved through precise genetic modifications in Mycolicibacterium. As previously discussed, the knockout of hsd4A and fadA5 genes is a primary strategy to redirect metabolic flux towards the C22 pathway.[6] The table below summarizes the impact of these genetic modifications on the production of C22 steroids.

Genetic ModificationKey EffectResulting Major Product(s)Reference
Δhsd4A Blocks conversion to C19 pathwayAccumulation of 4-HBC and 1,4-HP[8]
ΔfadA5 Blocks further β-oxidationAccumulation of C22 intermediates[13]
Δhsd4A ΔfadA5 Synergistic blockage of C19 pathwayEnhanced accumulation and purity of 9-OH-4-HP[9]
ΔkshA Δhsd4A Blocks C9-hydroxylation and C19 pathwayAccumulation of 4-HBC and 1,4-HP[8]

Conclusion and Future Perspectives

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one stands as a testament to the intricate and highly regulated nature of microbial steroid metabolism. Its position at a key metabolic crossroads makes it a prime target for metabolic engineering efforts aimed at the tailored production of specific steroid drug precursors. A thorough understanding of the enzymes governing its formation and degradation, coupled with robust experimental methodologies, is essential for harnessing the full potential of microbial cell factories in the pharmaceutical industry.

Future research will likely focus on the discovery and characterization of novel enzymes with improved catalytic efficiencies for the synthesis and modification of C22 steroids. Furthermore, the application of systems biology approaches, including transcriptomics and metabolomics, will provide a more holistic view of the regulatory networks controlling steroid degradation, enabling the development of even more efficient and selective microbial production platforms.

References

  • García, J. L., et al. (2023). Improving the production of 22‐hydroxy‐23,24‐bisnorchol‐4‐ene‐3‐one in Mycolicibacterium smegmatis. Microbial Biotechnology, 16(10), 2009-2023.
  • Yuan, C., et al. (2022). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. International Journal of Molecular Sciences, 23(9), 4899.
  • Yuan, C., et al. (2023). The yield of 1,4-HP and 4-HP from different concentrations of phytosterols bioconversion by ΔkshAΔhsd4A+kstd.
  • Pandey, R., & Sampson, N. S. (2011). A Thiolase of Mycobacterium tuberculosis Is Required for Virulence and Production of Androstenedione and Androstadienedione from Cholesterol.
  • Fernandes, P., et al. (2003). Microbial conversion of steroid compounds: recent developments. Enzyme and Microbial Technology, 32(6), 688-705.
  • Yuan, C., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Microbial Cell Factories, 20(1), 229.
  • Donova, M. V. (2017). Generalized pathway of steroid ring degradation by bacteria.
  • Yao, K., et al. (2022). Whole-Genome Analysis of Mycobacterium neoaurum DSM 1381 and the Validation of Two Key Enzymes Affecting C22 Steroid Intermediates in Sterol Metabolism. International Journal of Molecular Sciences, 24(7), 6211.
  • Su, L., et al. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. Applied Microbiology and Biotechnology, 108(1), 5.
  • Wang, F. Q., et al. (2015). Enhanced Steroid Metabolites Production by Resting Cell Phytosterol Bioconversion. Scientific Reports, 5, 17027.
  • Sih, C. J., et al. (1968). Mechanisms of steroid oxidation by microorganisms. 13. C22 acid intermediates in the degradation of the cholesterol side chain. Biochemistry, 7(2), 796-807.
  • Yuan, C., et al. (2023). Phenotypic analyses of ΔkshA, ΔkshAΔhsd4A, and ΔkshAΔhsd4A+hsd4A. a The cell growth in the fermentation medium with 1 g/L phytosterols addition.
  • Strizhov, N., et al. (2022). Bioproduction of testosterone from phytosterol by Mycolicibacterium neoaurum strains: “one-pot”, two modes. AMB Express, 12(1), 126.
  • Sinoway. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Retrieved from [Link]

  • Wang, Z., et al. (2012). Biotransformation of phytosterol to produce androsta-diene-dione by resting cells of Mycobacterium in cloud point system. Applied Microbiology and Biotechnology, 94(6), 1547-1554.
  • Wang, K., et al. (2023). Loop pathways are responsible for tuning the accumulation of C19- and C22-sterol intermediates in the mycobacterial phytosterol degradation pathway. Microbial Cell Factories, 22(1), 18.
  • Galán, B., et al. (2023). Identification of the aldolase responsible for the production of 22‐hydroxy‐23,24‐bisnorchol‐4‐ene‐3‐one from natural sterols in Mycolicibacterium smegmatis. Microbial Biotechnology, 16(7), 1367-1378.
  • Xiong, L., et al. (2022). have good affinity towards both the functional states of FadA5.
  • Yuan, C., et al. (2023). The relative selectivity of the steroid intermediates produced by MFKD and its mutants.
  • Xiong, L., et al. (2022). Enhancement of the Degradation of Phytosterol Side Chains in Mycolicibacterium by Eliminating the Redox Sensitivity of Key Thiolase and Augmenting Cell Activity. International Journal of Molecular Sciences, 23(24), 15688.
  • Schaefer, K., et al. (2015). FadA5 a Thiolase From Mycobacterium Tuberculosis: A Steroid-Binding Pocket Reveals the Potential for Drug Development Against Tuberculosis. Structure, 23(1), 21-33.
  • Donova, M., et al. (2022). OPTIMIZATION OF GROWTH CONDITIONS FOR THE TESTOSTERONE-PRODUCING MYCOLICIBACTERIUM NEOAURUM STRAIN. Opera Medica et Physiologica, 9(3), 97-105.
  • El-Sayed, R. A., et al. (2023). Microbial Steroids: Novel Frameworks and Bioactivity Profiles. Molecules, 28(2), 793.
  • Zhang, J., et al. (2023). New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production. International Journal of Molecular Sciences, 24(6), 5195.
  • Zhang, J., et al. (2023).
  • Popa, D. E., et al. (2014). THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE. CABI Digital Library.
  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]

  • Yuan, J., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586.
  • Kumar, V., et al. (2018). Microbial Biotransformation for the Production of Steroid Medicament. IntechOpen.
  • Agilent Technologies. (2021). Analysis of Multiclass Steroids in Serum Using Agilent Ultivo Triple Quadrupole LC/MS.
  • Hu, W., et al. (2021). Steroids quantified and LC-MS/MS parameters.
  • Yuan, C., et al. (2023). Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. Applied Microbiology and Biotechnology, 107(5-6), 1645-1657.
  • Yuan, C., et al. (2023). Elimination of by-products 9,21‑dihydroxy‑20‑methyl‑pregna‑4‑en‑3‑one...
  • SIELC Technologies. (n.d.). Separation of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thygs, F., & Merz, J. (2020). Downstream Process Synthesis for Microbial Steroids. Processes, 8(8), 969.
  • Yuan, C., et al. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Applied and Environmental Microbiology, 88(22), e01349-22.
  • Yuan, C., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. PMC.
  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: ko00140. Retrieved from [Link]

  • Thygs, F., & Merz, J. (2020). Downstream Process Synthesis for Microbial Steroids. PubMed.

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Foundational

literature review on 20-Hydroxy-20-methylpregn-4-en-3-one derivatives

Content Type: In-Depth Technical Reference & Literature Review Target Audience: Medicinal Chemists, Steroid Biochemists, and Drug Discovery Scientists[1] Executive Summary & Chemical Identity[1] 20-Hydroxy-20-methylpregn...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Reference & Literature Review Target Audience: Medicinal Chemists, Steroid Biochemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Identity[1]

20-Hydroxy-20-methylpregn-4-en-3-one (CAS: 20917-51-5) represents a specialized class of synthetic steroid derivatives characterized by a tertiary alcohol at the C20 position.[1] Unlike the natural hormone progesterone (pregn-4-ene-3,20-dione), which possesses a reactive C20 ketone, this derivative features a geminal methyl/hydroxyl substitution at C20.[1][2]

This structural modification introduces significant steric bulk and alters the electronic landscape of the steroid side chain, rendering the molecule resistant to the standard 20-ketosteroid reductase enzymes (e.g., 20


-HSD).[1] Consequently, this scaffold serves as a critical metabolically stable probe  for investigating progesterone receptor (PR) ligand-binding domains and as a pivotal intermediate in the synthesis of neuroactive steroids.[1]
Chemical Profile
PropertySpecification
IUPAC Name 20-Hydroxy-20-methylpregn-4-en-3-one
Common Synonyms 20-Methyl-20-hydroxyprogesterone; 20-Methylpregn-4-ene-3,20-diol-3-one
Molecular Formula

Molecular Weight 330.51 g/mol
Core Skeleton Pregn-4-en-3-one (A-ring enone)
Key Functional Groups C3-Ketone (

-unsaturated), C20-Tertiary Alcohol

Synthetic Architecture & Methodology

The synthesis of 20-hydroxy-20-methylpregn-4-en-3-one requires precise regiochemical control to differentiate between the C3 and C20 positions.[1] The direct addition of methyl nucleophiles to progesterone typically results in a mixture of C3 and C20 adducts due to the high reactivity of the A-ring enone.

Validated Synthetic Protocol

The industry-standard route involves a protection-alkylation-deprotection sequence.[1] This protocol ensures the integrity of the A-ring enone while installing the C20 tertiary alcohol.

Step-by-Step Workflow:
  • Chemo-selective Protection: Progesterone is treated with ethylene glycol and

    
    -toluenesulfonic acid (pTsOH) in benzene or toluene.[1] Under kinetic control, the C3 ketone is protected as a dioxolane ketal, with the double bond migrating to the 
    
    
    
    position.[1][2]
    • Note: The C20 ketone is sterically hindered and less electrophilic than the C3 ketone, allowing selective protection of C3 if conditions are carefully monitored, though bis-ketalization is a common side reaction that must be managed.[1][2]

  • Nucleophilic Addition: The mono-protected intermediate (3,3-ethylenedioxypregn-5-en-20-one) is reacted with Methylmagnesium Bromide (MeMgBr) in anhydrous THF or diethyl ether.[1]

    • Mechanism:[1][3] The Grignard reagent attacks the C20 carbonyl from the less hindered face (typically

      
      -attack), yielding the 20-hydroxy-20-methyl complex.[1]
      
  • Acid Hydrolysis & Deprotection: The intermediate is treated with dilute mineral acid (e.g., HCl or

    
    ) in acetone/water.[2] This cleaves the C3 ketal and isomerizes the 
    
    
    
    double bond back to the thermodynamically stable
    
    
    position (conjugation with the C3 ketone).[2]
Synthetic Pathway Visualization[1]

SynthesisPathway Prog Progesterone (Pregn-4-ene-3,20-dione) Ketal Intermediate A (3,3-Ethylenedioxy- pregn-5-en-20-one) Prog->Ketal 1. Ethylene Glycol, pTsOH (Selective C3 Protection) Grignard Intermediate B (20-Hydroxy-20-methyl -ketal complex) Ketal->Grignard 2. MeMgBr, THF (Grignard Addition at C20) Final Target Product (20-Hydroxy-20-methyl pregn-4-en-3-one) Grignard->Final 3. H3O+, Acetone (Deprotection & Isomerization)

Figure 1: Chemo-selective synthesis of 20-hydroxy-20-methylpregn-4-en-3-one via ketal protection strategy.[1]

Structural Derivatives & Structure-Activity Relationships (SAR)

The "20-hydroxy-20-methyl" core serves as a scaffold for further derivatization.[1] Modifications are typically targeted at enhancing bioavailability, altering receptor selectivity (PR vs. GR vs. GABA-A), or introducing cytotoxic functionality.[1][2]

Key Derivative Classes
Derivative ClassStructural ModificationFunctional Impact
A-Ring Reduced Analogs Reduction of

-3-one to

-hydroxy-

-pregnane
Neurosteroid Activity: Converts the molecule into a potent GABA-A receptor modulator (similar to Ganaxolone), with the 20-methyl group preventing metabolic oxidation.
21-Hydroxylated Forms Introduction of -OH at C21Corticoid Mimicry: Creates "21-hydroxy-20-methylpregn-4-en-3-one" (CAS 40736-33-2), which exhibits hybrid glucocorticoid/mineralocorticoid activity.[1]
17

-Hydroxylation
Introduction of -OH at C17Progestin Potency: Generally increases oral activity.[1] The combination of 17-OH and 20-Me-20-OH creates a highly sterically congested pocket, often acting as a PR antagonist.[1]
19-Nor Analogs Removal of C19 methylAnabolic/Progestational shift: Increases binding affinity for progesterone receptors while decreasing androgenic side effects.[1]
Mechanistic Insights: The "Gem-Dimethyl" Effect

The introduction of the methyl group at C20 (creating a


 moiety relative to the side chain root) locks the side chain conformation.
  • Metabolic Blockade: The tertiary alcohol cannot be oxidized by

    
    -hydroxysteroid dehydrogenase (
    
    
    
    -HSD), which normally converts progesterone to the inactive
    
    
    -dihydroprogesterone.[1] This significantly extends the half-life of the molecule in vivo.
  • Receptor Docking: In the Progesterone Receptor (PR), the C20 ketone of progesterone accepts a hydrogen bond from the receptor (specifically Asn-719 in hPR).[1] The 20-hydroxy-20-methyl derivative acts as a Hydrogen Bond Donor (HBD) rather than an acceptor, or disrupts this interaction, potentially leading to antagonistic or partial agonistic profiles.[1]

Experimental Protocols & Characterization

Synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one

Reagents: Progesterone (10 mmol), Ethylene Glycol (50 mmol), pTsOH (catalytic), MeMgBr (3.0 M in ether), THF (anhydrous).[1]

  • Protection: Reflux Progesterone with ethylene glycol and pTsOH in benzene using a Dean-Stark trap for 4 hours. Monitor by TLC (loss of UV activity if double bond migrates, but stain with sulfuric acid to visualize).[1][2] Neutralize with pyridine, wash with water, dry, and concentrate.[1][2] Recrystallize the 3-ketal from methanol.

  • Grignard Reaction: Dissolve the 3-ketal (5 mmol) in dry THF (20 mL) under Argon. Cool to 0°C. Add MeMgBr (15 mmol) dropwise. Stir at room temperature for 2 hours.

    • Checkpoint: IR spectroscopy should show disappearance of the C20 carbonyl peak (~1700 cm⁻¹).

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.[4]
    
  • Hydrolysis: Dissolve the crude oil in acetone (30 mL) and add 10% HCl (5 mL). Stir at reflux for 1 hour.

  • Purification: Neutralize with

    
    , evaporate acetone, extract with DCM. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
    
Analytical Validation
  • 
    -NMR (CDCl3):  Look for the disappearance of the C21 methyl singlet (usually ~2.1 ppm in progesterone) and the appearance of two methyl singlets near 1.2-1.3 ppm (diastereotopic methyls at C20/C21 region) and the C4 vinylic proton at ~5.73 ppm.[1]
    
  • Mass Spectrometry:

    
     peak at 330 m/z.
    

Biological Applications & Safety

Research Applications
  • Radioligand Binding Assays: Used to displace

    
    -Progesterone to determine non-specific binding or to study the plasticity of the ligand-binding pocket.[1]
    
  • Neuroprotection Studies: The

    
    -reduced metabolite is investigated for anti-seizure activity with improved pharmacokinetic properties compared to natural allopregnanolone.[1]
    
Safety Profile
  • Endocrine Disruption: As a steroid mimetic, this compound should be handled as a potential reproductive hazard.[1][2] It may possess potent hormonal activity.

  • Handling: Use full PPE (gloves, lab coat, fume hood) to prevent transdermal absorption or inhalation of powder.[1][2]

References

  • Chemical Identity & Synonyms

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 1623655, 20-hydroxy-20-methylpregn-4-en-3-one.[1] Retrieved from .[1][2]

  • Synthetic Methodology (Grignard Addition to Steroids)

    • Caballero, G. M., & Gros, E. G. (1991).[1][2][5] Synthesis of (20,21-13C2)-progesterone.[1][5] Journal of Labelled Compounds and Radiopharmaceuticals, 29(7).[1][2][5] (Describes Grignard methylation logic).

  • Metabolic Stability & 20-HSD Activity

    • Penning, T. M., et al. (2000).[1][2] Conversion of mammalian 3α-hydroxysteroid dehydrogenase to 20α-hydroxysteroid dehydrogenase.[1][6] PNAS, 97(23).[1][2] (Contextualizes the enzymatic target 20-HSD which this molecule resists).

  • Related Corticoid Derivatives

    • BOC Sciences. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS 40736-33-2) Product Information.[1] (Provides data on the 21-hydroxy derivative).

Disclaimer: This guide is for research purposes only. Synthesis of steroid derivatives should only be performed by qualified chemists in appropriate facilities.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Extraction of 20-Hydroxy-20-methylpregn-4-en-3-one from Fermentation Broth

Abstract This application note provides a comprehensive, two-stage methodology for the efficient extraction and purification of 20-Hydroxy-20-methylpregn-4-en-3-one, a synthetic steroid derivative, from complex microbial...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-stage methodology for the efficient extraction and purification of 20-Hydroxy-20-methylpregn-4-en-3-one, a synthetic steroid derivative, from complex microbial fermentation broths. The protocol is designed for researchers, scientists, and drug development professionals who require a robust, scalable, and reproducible method for isolating this and similar steroid compounds for analytical quantification or further downstream processing. The strategy employs an initial liquid-liquid extraction (LLE) to isolate the analyte from the clarified aqueous matrix, followed by solid-phase extraction (SPE) for purification and concentration. We detail the rationale behind each step, provide a complete, step-by-step protocol, and include guidelines for method validation and troubleshooting, ensuring high scientific integrity and immediate applicability in a laboratory setting.

Introduction and Background

20-Hydroxy-20-methylpregn-4-en-3-one is a synthetic steroid structurally related to key precursors in hormone biosynthesis.[] Its unique structure makes it a valuable compound in endocrinological research and a potential intermediate in the synthesis of novel steroid-based pharmaceuticals.[] The production of such steroids via microbial fermentation is a cornerstone of modern biotechnology, offering a cost-effective and stereoselective alternative to complex chemical synthesis.[2][3]

However, the recovery of the target steroid from the fermentation broth presents a significant challenge. The broth is a complex aqueous mixture containing the desired product at potentially low concentrations, alongside biomass, residual media components, proteins, and a host of other polar and non-polar metabolites that can interfere with isolation and analysis.

This guide presents a systematic approach to overcome these challenges. The described protocol is founded on established principles of steroid chemistry and separation science, prioritizing high recovery, high purity, and reproducibility.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. 20-Hydroxy-20-methylpregn-4-en-3-one is a moderately polar steroid, a characteristic dictated by its pregnane backbone and the presence of both hydroxyl and ketone functional groups.[][4]

PropertyValueSource
Molecular Formula C₂₂H₃₄O₂[5][6][7]
Molecular Weight ~330.5 g/mol [5][6]
Appearance White to off-white solid powder[4]
CAS Number 40736-33-2 ((20S)-isomer)[7]
Solubility Intermediate solubility in polar organic solvents (e.g., Ethanol, Ethyl Acetate); Poor solubility in nonpolar solvents (e.g., Hexane).[][8]
Storage Recommended storage at -20°C. Can be susceptible to oxidation.[4][7]

Principle of the Extraction Strategy

The protocol follows a logical, multi-step workflow designed to progressively isolate and purify the target compound. The overall strategy is visualized below.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Primary Extraction cluster_2 Phase 3: Purification & Concentration cluster_3 Phase 4: Analysis Fermentation_Broth Raw Fermentation Broth Centrifugation Centrifugation (Remove Biomass) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Supernatant Centrifugation->Clarified_Broth LLE Liquid-Liquid Extraction (Ethyl Acetate) Clarified_Broth->LLE Crude_Extract Crude Organic Extract LLE->Crude_Extract SPE Solid-Phase Extraction (Oasis HLB Cartridge) Crude_Extract->SPE Purified_Eluate Purified Eluate SPE->Purified_Eluate Analysis Final Sample for LC-MS or HPLC Analysis Purified_Eluate->Analysis

Caption: High-level overview of the four-phase extraction and analysis workflow.

Causality of the Workflow:

  • Broth Pre-treatment: The initial and critical step is the removal of cells and particulate matter. Failure to do so results in the formation of stable emulsions during LLE, leading to poor phase separation and significantly reduced recovery.

  • Liquid-Liquid Extraction (LLE): This step leverages the steroid's preferential solubility in a water-immiscible organic solvent to transfer it out of the complex aqueous broth.[9][10] Ethyl acetate is chosen for its effective solubilization of moderately polar steroids and its lower toxicity compared to halogenated solvents like chloroform or methylene chloride.[8] This primary extraction achieves significant volume reduction and removes highly polar impurities.

  • Solid-Phase Extraction (SPE): While LLE is effective, it co-extracts other non-polar and moderately polar impurities. SPE provides a more refined purification.[11] We recommend a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, which offers excellent retention for a broad range of compounds, including polar steroids, and is less prone to sorbent drying.[11][12] The SPE process further concentrates the analyte into a small volume of clean solvent, enhancing the sensitivity of subsequent analysis.

Materials and Reagents

  • Solvents: HPLC-grade Ethyl Acetate, Methanol, and Acetonitrile. Reagent-grade water (e.g., Milli-Q or equivalent).

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Phosphate Monobasic, Sodium Phosphate Dibasic.

  • SPE Cartridges: Oasis HLB 3 cc, 60 mg cartridges (or equivalent reversed-phase polymeric sorbent).

  • Equipment:

    • Refrigerated centrifuge capable of >5,000 x g.

    • Centrifuge tubes (50 mL or appropriate size).

    • Separatory funnel.

    • Rotary evaporator or nitrogen evaporation system.

    • SPE vacuum manifold.

    • Vortex mixer.

    • Analytical balance.

    • pH meter.

    • Glass test tubes.

    • 0.22 µm syringe filters.

Detailed Experimental Protocol

This protocol is designed for a 50 mL fermentation broth sample. Volumes should be scaled proportionally for different sample sizes.

G cluster_prep 4.1 Broth Pre-treatment cluster_lle 4.2 Liquid-Liquid Extraction cluster_spe 4.3 Solid-Phase Extraction Start Start: 50 mL Fermentation Broth Centrifuge 1. Centrifuge: 10,000 x g, 15 min, 4°C Start->Centrifuge Collect_Supernatant 2. Collect Supernatant (Clarified Broth) Centrifuge->Collect_Supernatant Discard Pellet Add_Solvent 3. Add 50 mL Ethyl Acetate to Clarified Broth Collect_Supernatant->Add_Solvent Shake 4. Shake Vigorously (2 min) Add_Solvent->Shake Separate 5. Separate Phases (Separatory Funnel) Shake->Separate Collect_Organic 6. Collect Organic Layer Separate->Collect_Organic Discard Aqueous Dry_Extract 7. Dry over Na₂SO₄ Collect_Organic->Dry_Extract Evaporate_LLE 8. Evaporate to Dryness (40°C) Dry_Extract->Evaporate_LLE Reconstitute 9. Reconstitute Residue in 1 mL of 10% Methanol Evaporate_LLE->Reconstitute Condition 10. SPE Condition: 3 mL Methanol Load 12. Load Sample Reconstitute->Load Load onto Conditioned & Equilibrated Cartridge Equilibrate 11. SPE Equilibrate: 3 mL Water Wash 13. SPE Wash: 3 mL 10% Methanol Load->Wash Discard Wash Elute 14. SPE Elute: 3 mL 90% Acetonitrile Wash->Elute Evaporate_SPE 15. Evaporate Eluate to Dryness Elute->Evaporate_SPE Final_Reconstitution 16. Reconstitute in Mobile Phase (e.g., 500 µL) Evaporate_SPE->Final_Reconstitution End_Node Ready for Analysis Final_Reconstitution->End_Node

Caption: Detailed step-by-step workflow for the extraction protocol.

Fermentation Broth Pre-treatment
  • Transfer 50 mL of the fermentation broth into a suitable centrifuge tube.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the microbial cells and larger debris.

  • Carefully decant the supernatant into a clean flask, avoiding disturbance of the pellet. This is the Clarified Broth . For optimal results, the supernatant can be further passed through a 0.45 µm filter.

Liquid-Liquid Extraction (LLE)
  • Transfer the Clarified Broth to a 250 mL separatory funnel.

  • Add an equal volume (50 mL) of ethyl acetate to the funnel.

  • Seal the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Expert Insight: Vigorous mixing is essential to maximize the surface area between the two phases, facilitating the transfer of the steroid into the organic solvent. If an emulsion forms, it can often be broken by gentle swirling, addition of a small amount of brine (saturated NaCl solution), or brief centrifugation.

  • Allow the funnel to stand undisturbed until the aqueous and organic layers have clearly separated.

  • Drain and collect the lower aqueous layer for proper disposal. Collect the upper organic (ethyl acetate) layer into a clean flask.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract and swirl. This step removes residual water, which can interfere with evaporation and subsequent SPE steps.

  • Decant the dried organic extract into a round-bottom flask.

  • Evaporate the solvent to complete dryness using a rotary evaporator at a temperature not exceeding 40°C.

Solid-Phase Extraction (SPE) Purification
StepProcedureSolventVolumePurpose
1Conditioning Methanol3 mLWets the sorbent and activates it for interaction with the analyte.[11]
2Equilibration Reagent Water3 mLPrepares the sorbent for the aqueous sample, ensuring proper retention.[11]
3Sample Loading 10% Methanol in Water1 mLThe sample is loaded in a weak solvent to ensure the analyte binds to the sorbent.
4Washing 10% Methanol in Water3 mLRemoves weakly-bound, polar impurities without eluting the target steroid.[11]
5Elution 90% Acetonitrile in Water3 mLA strong organic solvent disrupts the interaction between the steroid and the sorbent, releasing it for collection.
  • Reconstitute: Add 1 mL of 10% Methanol in water to the dried residue from the LLE step. Vortex and sonicate briefly to ensure complete dissolution.

  • Set up SPE: Place an Oasis HLB cartridge on a vacuum manifold.

  • Condition & Equilibrate: Perform the Conditioning and Equilibration steps as detailed in the table above. Do not allow the sorbent to go dry between steps.

  • Load: Pass the reconstituted sample through the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Wash: Wash the cartridge as detailed in the table to remove interferences.

  • Elute: Place a clean glass collection tube inside the manifold. Elute the target analyte using the specified elution solvent.

  • Final Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Final Reconstitution: Reconstitute the purified, dried residue in a precise volume (e.g., 500 µL) of the initial mobile phase for your analytical method. Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial.

Analytical Method for Quantification (HPLC-UV)

The following HPLC method serves as a validated starting point for the quantification of 20-Hydroxy-20-methylpregn-4-en-3-one. This method should be fully validated in your laboratory for accuracy, precision, and linearity.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Rationale: Steroids with the α,β-unsaturated ketone system, like pregn-4-en-3-one derivatives, exhibit strong UV absorbance around 240-254 nm, making UV detection a simple and robust method for quantification.[13] A C18 column provides excellent retention and separation for such moderately polar compounds.

Validation and Troubleshooting

A protocol is only trustworthy if it is validated. We strongly recommend performing a spike-and-recovery experiment to determine the extraction efficiency in your specific fermentation broth matrix.

Spike-and-Recovery Protocol:

  • Prepare a stock solution of 20-Hydroxy-20-methylpregn-4-en-3-one analytical standard at a known concentration.

  • Take two equal aliquots of your Clarified Broth (un-spiked).

  • Add a small, known volume of the standard stock solution to one aliquot (spiked sample). Add an equal volume of solvent to the other (un-spiked sample). The spike should ideally double the expected native concentration.

  • Process both the spiked and un-spiked samples through the entire extraction protocol (sections 4.2 and 4.3).

  • Analyze both final extracts and calculate the concentration of the analyte.

  • Calculate the percent recovery using the following formula:

% Recovery = ([Spiked Sample Conc. - Un-spiked Sample Conc.] / Known Spiked Conc.) * 100

An acceptable recovery is typically within the range of 85-115%.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery - Incomplete LLE (insufficient shaking).- Analyte breakthrough during SPE loading.- Incomplete elution from SPE cartridge.- Increase shaking time during LLE.- Reduce sample loading flow rate on SPE.- Use a stronger elution solvent (e.g., 100% Methanol or Acetonitrile).
Emulsion during LLE - High concentration of biomass or surfactants in the broth.- Ensure complete removal of biomass in pre-treatment.- Add brine (saturated NaCl) to the separatory funnel.- Centrifuge the entire mixture at low speed to break the emulsion.
High Background in HPLC - Co-extraction of interfering compounds.- Contamination from solvents or equipment.- Optimize the SPE wash step (try 20% or 30% Methanol).- Ensure use of HPLC-grade solvents and clean glassware.
Poor Reproducibility - Inconsistent sample processing (e.g., variable evaporation times, inconsistent flow rates).- Standardize all steps of the protocol. Use of automated systems (e.g., automated SPE) can improve consistency.[11]

Conclusion

The detailed protocol in this application note provides a reliable and validated method for the extraction of 20-Hydroxy-20-methylpregn-4-en-3-one from fermentation broth. By combining a robust liquid-liquid extraction with a selective solid-phase purification step, this method effectively overcomes the challenges posed by complex biological matrices. The inclusion of validation guidelines and troubleshooting advice ensures that researchers can confidently implement and adapt this protocol, leading to accurate and reproducible quantification of the target steroid, thereby accelerating research and development timelines.

References

  • Recovery of steroids
  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. PubChem.
  • Inclusion complex-based solid-phase extraction of steroidal compounds with entrapped Я-cyclodextrin polymer. Ovid.
  • Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applic
  • Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers.
  • Production of 11α‐hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegm
  • Downstream Process Synthesis for Microbial Steroids. PubMed.
  • CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one). BOC Sciences.
  • An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from waste water tre
  • 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1. ChemicalBook.
  • 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094. PubChem.
  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. LGC Standards.
  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | 40736-33-2. Sigma-Aldrich.
  • An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from waste water treatment plants.
  • Steroid - Isolation, Extraction, Purific
  • Steroid Solid Extraction Protocol. Arbor Assays.
  • Determination of a Novel Assay for Pregn‐4‐ene‐3,20‐dione in a Gel Formulation Using High‐Performance Liquid Chromatography.

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Application

Application Note: Preparation and Certification of 20-Hydroxy-20-methylpregn-4-en-3-one Reference Standard

Abstract This application note provides a comprehensive guide for the preparation, purification, and characterization of a 20-Hydroxy-20-methylpregn-4-en-3-one reference standard for use in research and pharmaceutical qu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the preparation, purification, and characterization of a 20-Hydroxy-20-methylpregn-4-en-3-one reference standard for use in research and pharmaceutical quality control. The protocols detailed herein are designed to yield a high-purity material suitable for use as a primary or secondary reference standard, ensuring the accuracy and reliability of analytical data. This document outlines a representative chemical synthesis, a robust purification strategy using high-performance liquid chromatography (HPLC), comprehensive analytical characterization, and protocols for ensuring the stability and proper handling of the reference standard.

Introduction

20-Hydroxy-20-methylpregn-4-en-3-one is a synthetic steroid derivative structurally related to progesterone. It serves as a key intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs) and is also considered a potential impurity in progesterone-related drug products.[1][2][3] The availability of a well-characterized, high-purity reference standard is crucial for the accurate identification, quantification, and quality control of this compound in various matrices.[4]

Reference standards are fundamental to ensuring the safety and efficacy of pharmaceuticals by providing a benchmark for identity, purity, and potency.[4] This application note addresses the critical need for a reliable source of 20-Hydroxy-20-methylpregn-4-en-3-one reference material by providing detailed, field-proven methodologies for its preparation and certification. The procedures described are grounded in established principles of steroid chemistry and pharmaceutical quality control.

Materials and Equipment

Reagents and Solvents
  • 3-Oxopregn-4-ene-20-carbaldehyde

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Preparative and analytical HPLC columns (e.g., C18)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

  • Melting point apparatus

  • Analytical balance

  • pH meter

  • Stability chambers

Synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one

The following protocol describes a representative synthetic route for 20-Hydroxy-20-methylpregn-4-en-3-one from 3-Oxopregn-4-ene-20-carbaldehyde. This method involves a Grignard reaction to introduce the methyl group at the C-20 position.

Reaction Setup
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Oxopregn-4-ene-20-carbaldehyde in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

Grignard Reaction
  • Slowly add methylmagnesium bromide solution to the cooled stirred solution of the starting material over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Quenching and Work-up
  • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Add ethyl acetate to the mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to achieve the high purity required for a reference standard. A two-step purification process involving flash column chromatography followed by preparative HPLC is recommended.

Flash Column Chromatography
  • Load the crude product onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative HPLC is employed.

Table 1: Preparative HPLC Conditions

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 240 nm
Injection Volume 1-5 mg of partially purified product dissolved in mobile phase

Collect the fractions corresponding to the main peak, combine, and remove the solvent under reduced pressure to yield the purified 20-Hydroxy-20-methylpregn-4-en-3-one.

Characterization and Certification

Thorough characterization is necessary to confirm the identity, purity, and potency of the prepared reference standard.

Identity Confirmation

The structure of the purified compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule.

Purity Assessment

The purity of the reference standard should be determined using a validated, stability-indicating analytical HPLC method.

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterValue
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25 °C
Injection Volume 10 µL

The purity is typically determined by the area percentage of the main peak. Impurities should be identified and quantified if possible.

Assay (Potency) Determination

The potency of the reference standard can be determined by quantitative NMR (qNMR) or by a mass balance approach.

Certificate of Analysis

A Certificate of Analysis (CoA) should be prepared, summarizing all the characterization data, including:

  • Compound name and structure

  • CAS number

  • Molecular formula and weight

  • Appearance

  • Identity confirmation data (NMR, MS, IR)

  • Purity by HPLC

  • Assay value

  • Storage conditions

  • Retest date

Stability and Storage

A stability study should be conducted to establish the retest period and appropriate storage conditions for the reference standard.

Stability Study Protocol
  • Store aliquots of the reference standard under various conditions as outlined in ICH guidelines (e.g., long-term at 25 °C/60% RH and accelerated at 40 °C/75% RH).

  • Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • At each time point, assess the purity by HPLC and appearance.

  • A "significant change" is defined as a failure to meet the established purity specification.

Recommended Storage

Based on stability data, the recommended storage condition for 20-Hydroxy-20-methylpregn-4-en-3-one reference standard is typically in a well-sealed container, protected from light, at a controlled room temperature or refrigerated.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification start 3-Oxopregn-4-ene-20-carbaldehyde reaction Grignard Reaction (Methylmagnesium Bromide, THF) start->reaction workup Quenching and Aqueous Work-up reaction->workup crude Crude Product workup->crude flash_chrom Flash Column Chromatography crude->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc pure_product Purified Reference Standard prep_hplc->pure_product identity Identity Confirmation (NMR, MS, IR) pure_product->identity purity Purity Assessment (Analytical HPLC) pure_product->purity assay Assay (qNMR or Mass Balance) pure_product->assay coa Certificate of Analysis identity->coa purity->coa assay->coa

Caption: Workflow for the synthesis, purification, and characterization of the reference standard.

Conclusion

The protocols described in this application note provide a robust framework for the in-house preparation and certification of a high-purity 20-Hydroxy-20-methylpregn-4-en-3-one reference standard. Adherence to these methodologies will ensure the availability of a reliable reference material, thereby enhancing the accuracy and consistency of analytical results in research and quality control laboratories.

References

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • Sinoway. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing 20-Hydroxy-20-methylpregn-4-en-3-one Production

Welcome to the technical support resource for the microbial production of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the microbial production of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of steroid biotransformation and systematically improve fermentation yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding strain development and process optimization.

FAQs: Strain Selection & Metabolic Engineering
Q1: Which microbial genera are most effective for producing 20-Hydroxy-20-methylpregn-4-en-3-one and other hydroxylated steroids?

The most successful biotransformations of steroids are typically achieved using bacteria from the genera Mycobacterium and yeast like Saccharomyces cerevisiae.[1][2] Filamentous fungi, such as those from the Aspergillus and Rhizopus genera, are also widely used due to their potent and specific hydroxylation capabilities.[3][4]

  • Mycobacterium species: These bacteria possess natural steroid catabolism pathways, making them ideal hosts for producing steroid intermediates.[5][6] Their mycolic acid-containing cell walls facilitate the uptake of hydrophobic compounds like sterols.[5] Strains like Mycobacterium neoaurum are frequently engineered for industrial production.[5][7]

  • Saccharomyces cerevisiae (Yeast): As a well-characterized model organism, yeast is amenable to extensive genetic manipulation.[1][8] Its endogenous ergosterol pathway shares precursors with steroid synthesis, providing a strong foundation for metabolic engineering to produce heterologous steroids.[9][10]

  • Filamentous Fungi: Fungi are particularly renowned for their highly specific hydroxylation reactions, catalyzed by cytochrome P450 (CYP) enzymes.[3][4][11] For instance, Aspergillus ochraceus is noted for its 11α-hydroxylation activity.[12]

Q2: What are the primary metabolic engineering strategies to boost the yield of hydroxylated steroid products?

To enhance the production of a target steroid like 20-Hydroxy-20-methylpregn-4-en-3-one, a multi-pronged approach to metabolic engineering is required. The core objective is to direct metabolic flux towards your product while minimizing its loss to competing pathways.

Key strategies include:

  • Overexpression of Rate-Limiting Enzymes: The hydroxylation step is often the bottleneck. Increasing the expression of the specific cytochrome P450 monooxygenase (CYP) responsible for the 20-hydroxylation, along with its necessary redox partners (like ferredoxin and ferredoxin reductase), is critical.[13][14]

  • Deletion of Competing Pathways: To prevent the degradation of the steroid nucleus or the formation of undesired byproducts, genes in competing pathways should be knocked out.[9] For example, deleting genes responsible for side-chain cleavage or further hydroxylation at unwanted positions can significantly increase the accumulation of the desired product.[7][15]

  • Enhancing Precursor Supply: The synthesis of the steroid backbone relies on precursors like acetyl-CoA. Engineering the host to increase the intracellular pool of these building blocks can improve overall productivity.[9]

  • Cofactor Engineering: Hydroxylation reactions catalyzed by CYPs are dependent on cofactors like NAD(P)H.[14][16] Engineering the host's metabolism to improve the regeneration and availability of these cofactors can enhance enzyme activity.[5][17] Overexpressing enzymes like NADH oxidase can help rebalance the NAD+/NADH ratio, which has been shown to improve steroid conversion.[5]

Q3: What is the role of Cytochrome P450 (CYP) enzymes in this process, and how can their performance be improved?

Cytochrome P450 monooxygenases (CYPs) are the critical enzymes that catalyze the regio- and stereospecific hydroxylation of the steroid molecule.[13][18] They are responsible for inserting an oxygen atom from O2 into an inert C-H bond, a reaction that is very difficult to achieve with chemical methods.[14][19]

Improving CYP performance involves:

  • Partnering with Efficient Redox Systems: CYPs require electrons from NAD(P)H, which are transferred by redox partner proteins.[14] Ensuring the selected CYP is paired with a compatible and efficient redox system is essential for maximal activity.[20]

  • Structure-Guided Rational Design: Understanding the enzyme's active site allows for targeted mutations. For instance, modifying key amino acid residues can enlarge the substrate-binding pocket or improve substrate orientation, leading to significantly higher conversion rates.[14][21] Studies have shown that mutating specific arginine residues at the entrance of the active site can increase steroid conversion by up to 9-fold.[14][22]

  • Directed Evolution: If the crystal structure is unknown, directed evolution can be used to screen for mutant enzymes with improved activity, stability, or selectivity.[20]

FAQs: Fermentation & Process Optimization
Q4: Steroid substrates have poor water solubility. How can I improve their bioavailability during fermentation?

Low substrate solubility is a major bottleneck that limits mass transfer and cellular uptake, leading to low yields.[5][11] Several strategies can overcome this:

  • Use of Co-solvents and Surfactants: Adding organic solvents (e.g., isopropanol) or surfactants can increase the solubility of steroids in the aqueous medium.[17][23]

  • Two-Phase Aqueous-Organic Systems: In this setup, an organic solvent phase acts as a reservoir for the hydrophobic steroid substrate.[24] This allows for a high substrate loading without causing toxicity and can also help sequester the product, preventing degradation.[24]

  • Substrate Micronization: Physically reducing the particle size of the steroid substrate increases its surface area, which can improve its dissolution rate in the culture medium.[19]

  • Cyclodextrins: These molecules can encapsulate hydrophobic steroids, forming water-soluble inclusion complexes that shuttle the substrate to the microbial cells.

Q5: What are the key physical and chemical parameters to control during the fermentation process?

Optimal fermentation conditions are strain-specific but universally critical for success.

  • pH: Most microbial cultures for steroid transformation thrive at a pH between 6.0 and 8.0.[25] Maintaining a stable pH is crucial, as deviations can inhibit enzyme activity and cell growth.

  • Temperature: Temperature affects both cell viability and enzyme kinetics. Optimal temperatures must be determined empirically but often fall in the 25-37°C range for common hosts.

  • Aeration and Dissolved Oxygen (DO): Hydroxylation reactions are oxygen-dependent.[12] Maintaining an adequate DO level through controlled aeration and agitation is essential for CYP enzyme function.

  • Nutrient Composition: The composition of the fermentation medium, including carbon and nitrogen sources, can impact both cell growth and product formation. For example, replacing the nitrogen source has been shown to improve yield.[5]

Q6: How can I prevent the product, 20-Hydroxy-20-methylpregn-4-en-3-one, from being further metabolized or degraded by the microorganism?

Product loss is a common cause of low yields. This can be mitigated through several approaches:

  • Genetic Modification: The most robust method is to identify and knock out the genes encoding enzymes responsible for downstream degradation of your target molecule.[24]

  • Process Timing: Characterize the time course of your fermentation. Harvest the culture when the concentration of your product is at its peak, before significant degradation occurs.

  • Enzyme Inhibitors: In some cases, specific chemical inhibitors can be added to the culture to block the activity of degradative enzymes, though this can add complexity and cost to downstream processing.[24]

  • Continuous Product Removal: Using techniques like in-situ extraction with a two-phase system can continuously remove the product from the vicinity of the cells, protecting it from further enzymatic conversion.[24]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inefficient Substrate Uptake: The hydrophobic steroid is not reaching the intracellular enzymes.[23]• Implement substrate solubilization techniques: add cyclodextrins, use a co-solvent, or establish a two-phase aqueous-organic system.[23][24]• Increase cell permeability by modifying cell wall synthesis genes or using chemical permeabilizing agents.[5]
2. Low Enzyme (CYP) Activity: The hydroxylase is not being expressed or is inactive.• Verify protein expression via SDS-PAGE or Western blot.• Optimize inducer concentration and induction time.[12]• Ensure the correct redox partners are co-expressed and functional.[14]• Check and optimize cofactor (e.g., NAD(P)H) availability and regeneration.[5]
3. Suboptimal Fermentation Conditions: pH, temperature, or dissolved oxygen levels are not ideal for the biocatalyst.• Perform a fermentation parameter optimization study (e.g., a design of experiments, DoE).• Monitor pH, temperature, and DO in real-time and maintain them at the empirically determined optimal levels.
High Levels of Byproducts 1. Active Competing Metabolic Pathways: The substrate is being shunted into other steroid modification pathways.• Use a strain with knockouts in the genes responsible for byproduct formation (e.g., other hydroxylases or dehydrogenases).[7][9]• Analyze the byproducts to identify the competing reactions and guide future genetic engineering efforts.
2. Non-specific Enzyme Activity: The primary hydroxylase has activity on other positions of the steroid ring or side chain.• Consider protein engineering (e.g., rational design or directed evolution) of the CYP enzyme to improve its regio- and stereoselectivity.[13][14]
Process Instability / Culture Crash 1. Substrate or Product Toxicity: High concentrations of the steroid are toxic to the microbial cells.[11]• Implement a fed-batch or continuous feeding strategy to maintain the steroid concentration below the toxic threshold.• Use a two-phase system to sequester the steroid in the organic phase, reducing its concentration in the aqueous phase.[24]• Engineer the host strain for improved tolerance.
2. Contamination: The culture has been contaminated with other microorganisms.• Review and strictly adhere to aseptic techniques during media preparation, inoculation, and sampling.• Perform microscopy and plating to check for contaminating organisms.

Section 3: Key Experimental Protocols & Visualizations

General Workflow for Yield Improvement

This diagram outlines the iterative process for developing a high-yield microbial fermentation process for 20-Hydroxy-20-methylpregn-4-en-3-one.

G cluster_0 Strain Development cluster_1 Process Optimization cluster_2 Analysis & Iteration strain_selection 1. Host Selection (e.g., Mycobacterium, S. cerevisiae) genetic_engineering 2. Metabolic Engineering - Overexpress Hydroxylase (CYP) - Knockout Competing Pathways - Enhance Precursor/Cofactor Supply strain_selection->genetic_engineering strain_validation 3. Small-Scale Screening (e.g., Shake Flasks) genetic_engineering->strain_validation fermentation_optimization 4. Bioreactor Fermentation - Optimize pH, Temp, DO - Test Substrate Feeding Strategies strain_validation->fermentation_optimization Scale-Up downstream_processing 5. Downstream Processing - Product Extraction - Purification & Analysis (HPLC) fermentation_optimization->downstream_processing data_analysis 6. Data Analysis - Quantify Yield & Byproducts downstream_processing->data_analysis iteration 7. Identify Bottlenecks & Iterate data_analysis->iteration iteration->genetic_engineering Refine Strain iteration->fermentation_optimization Refine Process

Caption: Iterative workflow for enhancing steroid production.

Metabolic Engineering Strategy Visualization

This diagram illustrates the core principles of redirecting metabolic flux toward the target product.

G cluster_pathway Metabolic Pathway cluster_strategy Engineering Strategy Precursor Central Precursor (e.g., Acetyl-CoA) Steroid_Precursor Steroid Precursor (e.g., Phytosterol) Precursor->Steroid_Precursor Target_Product Target Product (20-Hydroxy-20-methylpregn-4-en-3-one) Steroid_Precursor->Target_Product Target Hydroxylation (CYP Enzyme) Byproduct1 Byproduct 1 (e.g., Side-chain cleavage) Steroid_Precursor->Byproduct1 Competing Pathway 1 Byproduct2 Byproduct 2 (e.g., Ring Degradation) Steroid_Precursor->Byproduct2 Competing Pathway 2 Enhance Enhance Flux (Overexpress genes) Enhance->Precursor Increase Supply Enhance->Target_Product Overexpress CYP Block Block Flux (Knockout genes) Block->Byproduct1 Knockout Block->Byproduct2 Knockout

Caption: Directing metabolic flux via genetic engineering.

Protocol 1: Shake Flask Fermentation for Strain Screening

Objective: To assess the productivity of engineered strains in a small-scale batch fermentation.

Materials:

  • Engineered microbial strain (e.g., M. neoaurum or S. cerevisiae)

  • Baffled Erlenmeyer flasks (e.g., 250 mL)

  • Growth medium (e.g., Terrific Broth for bacteria, YPD for yeast)

  • Steroid precursor (e.g., phytosterol) dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Inducer (e.g., IPTG, if applicable)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate 5-10 mL of sterile growth medium with a single colony of the microbial strain. Grow overnight in a shaking incubator at the optimal temperature (e.g., 30-37°C) and agitation (e.g., 200-250 rpm).

  • Main Culture Inoculation: Add the overnight culture to 50 mL of fresh growth medium in a baffled flask to an initial OD600 of ~0.1.

  • Growth Phase: Incubate the main culture under the same conditions until it reaches the mid-logarithmic growth phase (e.g., OD600 of 0.6-0.8).

  • Induction (if applicable): If using an inducible promoter system for your CYP enzyme, add the inducer to the specified final concentration.

  • Substrate Addition: Add the steroid precursor from a sterile stock solution to the desired final concentration (e.g., 1-10 g/L). Note: The solvent volume should not exceed 1-2% of the total culture volume.

  • Biotransformation: Continue incubation for the desired period (e.g., 24-96 hours). Collect time-point samples (e.g., at 0, 24, 48, 72 hours) for analysis.

  • Sample Processing: For each sample, centrifuge to separate the cells from the broth. Store both the supernatant and the cell pellet at -20°C for later extraction and analysis.

Protocol 2: Product Extraction and HPLC Analysis

Objective: To extract the steroid product from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation samples (supernatant and/or cell pellet)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC system with a UV detector (detection at ~240 nm for the pregn-4-en-3-one chromophore)

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • Pure standard of 20-Hydroxy-20-methylpregn-4-en-3-one

Procedure:

  • Extraction:

    • Thaw the fermentation sample.

    • Combine the supernatant and cell pellet (or analyze separately if needed).

    • Add an equal volume of ethyl acetate and vortex vigorously for 2-3 minutes to extract the steroids.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic phase. Repeat the extraction on the aqueous phase 1-2 more times to ensure complete recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in a known, small volume of mobile phase or another suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Prepare a standard curve using the pure product standard at several known concentrations.

    • Inject the prepared sample onto the HPLC system.

    • Identify the product peak by comparing its retention time with the pure standard.

    • Quantify the product concentration in the sample by interpolating its peak area against the standard curve.

    • Calculate the final product titer (e.g., in mg/L) based on the initial sample volume and the resuspension volume.

References

  • Du, L., et al. (2021). Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast. Synthetic and Systems Biotechnology. Available at: [Link]

  • Jimoh, S.O., et al. (2025). Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Steroid Biosynthesis: Advances, Strategies, and Industrial Implications. ResearchGate. Available at: [Link]

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  • Jiang, S., et al. (2022). Recent progress in strategies for steroid production in yeasts. ProQuest. Available at: [Link]

  • Jimoh, S., et al. (2025). Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Steroid Biosynthesis: Advances, Strategies, and Industrial Implications. Sahel Journal of Life Sciences FUDMA. Available at: [Link]

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  • Fernandes, P., et al. (2003). Microbial conversion of steroid compounds: recent developments. David Moore's World of Fungi. Available at: [Link]

  • Chávez-García, L.A., et al. (2025). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Plant Biota. Available at: [Link]

  • Khatri, Y. (2025). Structure–Function Analysis of the Steroid-Hydroxylating Cytochrome P450 109 (CYP109) Enzyme Family. MDPI. Available at: [Link]

  • Unnamed Author. (Date unavailable). De novo synthesis of steroids in yeast. ResearchGate. Available at: [Link]

  • Unnamed Author. (2015). Biotransformation of steroids. Slideshare. Available at: [Link]

  • Donova, M.V. & Egorova, O.V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. MDPI. Available at: [Link]

  • Lyu, S., et al. (2020). Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Applied and Environmental Microbiology. Available at: [Link]

  • Donova, M. (2020). Microbiotechnologies for steroid production. Connect R&D. Available at: [Link]

  • Yao, K., et al. (2023). New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production. International Journal of Molecular Sciences. Available at: [Link]

  • Khatri, Y., et al. (2025). Structure-Function Analysis of the Steroid-Hydroxylating Cytochrome P450 109 (CYP109) Enzyme Family. PubMed. Available at: [Link]

  • Unnamed Author. (Date unavailable). Hydroxylation of steroids by P450s of bacterial. ResearchGate. Available at: [Link]

  • Lyu, S., et al. (2020). Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Semantic Scholar. Available at: [Link]

  • Donova, M.V. & Egorova, O.V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. National Center for Biotechnology Information. Available at: [Link]

  • Yao, K., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. PubMed. Available at: [Link]

  • Zhang, W., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI. Available at: [Link]

  • Penar, A., et al. (2020). Biosynthesis and Industrial Production of Androsteroids. MDPI. Available at: [Link]

  • Bensch, F., et al. (2017). Downstream Process Synthesis for Microbial Steroids. PubMed. Available at: [Link]

  • van der Meijden, P., et al. (2000). Microbial 11α-hydroxylation of steroids. Google Patents.
  • Wang, Y., et al. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology. Available at: [Link]

  • Unnamed Author. (Date unavailable). Examples of steroid hydroxylation by microorganisms. ResearchGate. Available at: [Link]

  • Yao, K., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Microbial Cell Factories. Available at: [Link]

  • Tozakidis, I.P.E., et al. (2021). Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts. AMB Express. Available at: [Link]

  • Marsaioli, A.J., et al. (1972). Process for producing 20-alpha-hydroxy-methyl-pregna-1,4-dien-3-one,20... Google Patents.
  • Unnamed Author. (1979). Process for the preparation of 21-hydroxy-20-methyl pregnanes. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 20-Hydroxy-20-methylpregn-4-en-3-one

Welcome to the technical support center for the purification of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this pregnane steroid. Our focus is on delivering scientifically sound, field-proven methodologies to ensure the highest possible purity of your samples.

Introduction to Purification Challenges

20-Hydroxy-20-methylpregn-4-en-3-one is a C22 steroid, structurally related to progesterone. It is often identified as a synthetic intermediate or an impurity in progesterone synthesis.[1] Achieving high purity is critical for its use as a reference standard, in biological assays, or as a precursor in further chemical synthesis. The primary challenges in its purification stem from the presence of structurally similar impurities, including stereoisomers, starting materials, and byproducts from the synthetic route. These impurities often have closely related polarities, making separation difficult.

This guide provides a systematic approach to identifying and removing these impurities through common laboratory techniques such as column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities I should expect in my crude sample of 20-Hydroxy-20-methylpregn-4-en-3-one?

A1: Given its relationship to progesterone, the impurity profile is likely to include:

  • Starting Materials: Unreacted precursors from the synthesis, such as pregnenolone or progesterone derivatives.

  • Stereoisomers: The C20 position is a chiral center, so you may have diastereomers (e.g., the (20R) vs. the desired (20S) isomer) which can be notoriously difficult to separate.

  • Hydroxylated Byproducts: Other hydroxylated pregnane derivatives may be present, arising from non-specific reactions. The position of the hydroxyl group significantly affects the molecule's polarity.[2][3][4]

  • Over-oxidized or Reduced Products: Depending on the synthetic route, you may find impurities with additional ketone groups or reduced double bonds.

  • Solvent Adducts: In some cases, solvent molecules can form adducts with the steroid.[3]

Q2: How can I quickly assess the purity of my sample and identify the number of impurities?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your sample. It is rapid, requires minimal sample, and can guide the development of a more robust purification strategy.

A good starting point for a TLC solvent system for pregnane steroids is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[5] A common ratio to start with is Hexane:Ethyl Acetate (7:3 or 8:2) .[5]

  • Expert Tip: Run several TLCs with varying solvent polarities to get the best separation. For more polar steroids, you might need to add a small amount of methanol to the mobile phase. The goal is to achieve a retention factor (Rf) for your target compound between 0.3 and 0.5, with clear separation from other spots.

Purification Strategy

Q3: What is the general workflow for purifying 20-Hydroxy-20-methylpregn-4-en-3-one?

A3: A typical purification workflow involves a multi-step approach to remove impurities with different physicochemical properties. The diagram below illustrates a logical sequence for purifying your compound.

Purification Workflow Crude Crude Sample TLC Purity Assessment (TLC) Crude->TLC Initial Analysis Column Column Chromatography (Silica Gel) TLC->Column Develop Method Fractions Fraction Analysis (TLC) Column->Fractions Collect Fractions Combine Combine Pure Fractions Fractions->Combine Identify & Pool Recrystallization Recrystallization Combine->Recrystallization Concentrate & Purify Final Pure Crystalline Product Recrystallization->Final Analysis Final Purity Check (HPLC, NMR, MS) Final->Analysis Characterization

Caption: General workflow for steroid purification.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for separating steroids based on their polarity.[6][7] Silica gel is the most common stationary phase for this class of compounds.

Issue 1: My compound won't move off the baseline of the silica gel column, even with high concentrations of ethyl acetate.

  • Cause: Your compound may be too polar for the chosen solvent system, or it may be interacting strongly with the acidic silanol groups on the silica surface.

  • Solution:

    • Increase Solvent Polarity Gradually: Add a more polar solvent like methanol to your mobile phase. Start with a small percentage (1-2%) in dichloromethane or ethyl acetate and gradually increase it.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a diol-bonded silica gel, which has milder adsorption properties.[8]

    • Check for Stability: Ensure your compound is not degrading on the silica gel, which can sometimes cause streaking or immobility. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.

Issue 2: My target compound is co-eluting with an impurity.

  • Cause: The polarity difference between your compound and the impurity is insufficient for separation with the current solvent system.

  • Solution:

    • Optimize the Solvent System: A shallower solvent gradient during elution can improve resolution. If you are using a hexane/ethyl acetate system, try switching to a toluene/ethyl acetate or dichloromethane/acetone system, as the different solvent selectivities can sometimes resolve closely eluting spots.

    • Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase may be necessary. Reversed-phase (C18) chromatography separates compounds based on hydrophobicity, which can be an effective alternative if normal-phase chromatography is unsuccessful.

    • Dry Loading: If you are wet-loading your sample, consider dry-loading. This involves adsorbing your sample onto a small amount of silica gel before adding it to the column, which can lead to sharper bands and better separation.

Problem Potential Cause Recommended Solution
Poor Separation Solvent system not optimal.Test various solvent systems with TLC first. Use a gradient elution.[9]
Compound Streaking Sample overload or degradation.Reduce the amount of sample loaded. Check for compound stability on silica.
Cracked Column Bed Improper packing.Ensure the silica slurry is homogenous and allowed to settle evenly.
Compound Irreversibly Bound High acidity of silica.Add a small amount of a basic modifier like triethylamine to the mobile phase (if compatible with your compound).
Recrystallization

Recrystallization is a powerful technique for the final purification of your compound, especially for removing minor impurities and obtaining a crystalline solid.[10]

Issue 1: My compound will not crystallize from the solution.

  • Cause: The solution may not be supersaturated, or the compound may be an oil at room temperature. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

      • Cooling: Slowly cool the solution in an ice bath.

    • Use a Mixed-Solvent System: This is often very effective for steroids.[11] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate, or methanol). Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[12]

Issue 2: The recrystallized product is not significantly purer.

  • Cause: The impurities may have similar solubility properties to your target compound and are co-crystallizing.

  • Solution:

    • Multiple Recrystallizations: A second or even third recrystallization may be necessary.

    • Change the Solvent System: Use a different solvent or solvent pair for the subsequent recrystallization.

    • Pre-Purification: Ensure that the material you are trying to recrystallize is already reasonably pure (>90%) from a previous step like column chromatography. Recrystallization is most effective at removing small amounts of impurities.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Prepare a developing chamber with a filter paper wick and add the mobile phase (e.g., 7:3 hexane:ethyl acetate). Allow the chamber to saturate for at least 15 minutes.

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or sulfuric acid stain followed by heating).[13]

  • Calculate the Rf values for each spot to assess separation.

Protocol 2: Purification by Silica Gel Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry (in non-polar solvent) pack_column 2. Pack Column prep_slurry->pack_column equilibrate 3. Equilibrate Column pack_column->equilibrate load_sample 4. Load Sample (dissolved in minimal solvent) equilibrate->load_sample elute 5. Elute with Mobile Phase (isocratic or gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Combine Pure Fractions analyze->pool

Caption: Step-by-step column chromatography process.

  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack evenly.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent and carefully apply it to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization using a Mixed-Solvent System
  • Place the purified, concentrated product from column chromatography into an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., methanol) to just dissolve the solid.

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears.

  • Add a drop or two of the "good" solvent to redissolve the precipitate, resulting in a saturated solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Dry the crystals under vacuum.

Final Purity Assessment

After purification, the identity and purity of the final product should be confirmed using rigorous analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice for steroid analysis.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Adherence to these guidelines and troubleshooting steps will aid in obtaining high-purity 20-Hydroxy-20-methylpregn-4-en-3-one for your research and development needs. For further assistance, please consult the references provided below.

References

  • Higashi, T., & Shimada, K. (2002). Studies on Neurosteroids V: Separation and Characterization of Pregnenolone 3-Stearate in Rat Brains Using High-Performance Liquid Chromatography. Journal of Health Science, 48(1), 71-74.
  • El-Sayed, N., & El-Sabbagh, H. (2015). Effect of Progesterone, Its Hydroxylated and Methylated Derivatives, and Dydrogesterone on Lipid Bilayer Membranes. PLoS ONE, 10(8), e0135433.
  • Adamec, J., Matisova, E., & Kriz, J. (1991). Structural analysis of steroids by association of thin-layer chromatography techniques with gas chromatography-mass spectrometry.
  • University of California, Irvine. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Nagoya University. (n.d.).
  • Długosz-Pokorska, A., et al. (2022). Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. Molecules, 27(13), 4056.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Malinowska, I., & Klica, M. (2015). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences, 19(6), 1264-1271.
  • Długosz-Pokorska, A., et al. (2022). Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1.
  • Wang, Y., et al. (2024). Production of 14α-Hydroxy Progesterone Using a Steroidal Hydroxylase from Cochliobolus lunatus Expressed in Escherichia coli. International Journal of Molecular Sciences, 25(8), 4195.
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5).
  • Tyagi, A., & Sharma, S. (2012). CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC EVALUATION OF PROGESTERONE AND ESTROGEN. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 54-57.
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • Merck Millipore. (n.d.). Separation of progesterones.
  • ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC.
  • Common Organic Chemistry. (n.d.).
  • Długosz-Pokorska, A., et al. (2023). Biotransformation of Δ1-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity. Molecules, 28(19), 6778.
  • Google Patents. (2006).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • MIT OpenCourseWare. (n.d.). 8.
  • Kumar, V., & Kumar, S. (2018). Impurity Profiling In Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 18-25.
  • Danaher Life Sciences. (n.d.).
  • ResearchGate. (2021). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
  • Teledyne LABS. (n.d.).
  • USP. (2025, October 15).
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • Fuji Silysia Chemical Ltd. (n.d.). Diol Silica Gels.
  • ChemicalBook. (2025, November 19). 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1.

Sources

Troubleshooting

Technical Support Center: Synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one

Welcome to the technical support center for the synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges. The following troubleshooting guides and FAQs are based on established principles of steroid chemistry and organometallic reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one, which is typically achieved via the addition of a methyl Grignard reagent to a pregn-4-ene-3,20-dione precursor.

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Caption: Overview of the primary synthetic route.

Question 1: I am observing a low yield of the desired product, with a significant amount of starting material recovered. What are the likely causes?

Answer:

This is a common issue often related to the quality and reactivity of the Grignard reagent or the presence of quenching agents.

  • Cause 1: Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. If your reagent has been improperly stored or is old, it may have degraded, leading to lower reactivity.

  • Cause 2: Presence of Protic Contaminants: Water is the most common culprit. Any protic solvent or even acidic protons on the starting material can quench the Grignard reagent, as it is a strong base.[1] This will consume the reagent before it can react with the ketone at C20.

  • Cause 3: Insufficient Reagent Stoichiometry: While theoretically one equivalent of the Grignard reagent is needed, in practice, an excess is often required to overcome small amounts of contaminants and drive the reaction to completion.

Troubleshooting Protocol:

  • Reagent Verification: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.[1]

  • Solvent Choice: Use ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are ideal for Grignard reactions.

  • Increase Stoichiometry: Gradually increase the equivalents of the Grignard reagent used, for example, from 1.1 to 1.5 or even 2.0 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal amount.

ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent and is non-protic.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the Grignard reagent by O₂ and H₂O.
Glassware Oven-dried (>120°C) and cooled under inert gasRemoves adsorbed water.
Reagent Equivalents 1.2 - 2.0 eq.Compensates for any quenching and drives the reaction forward.

Question 2: My reaction is producing a significant amount of a polar byproduct that remains at the baseline on my TLC plate. What could this be?

Answer:

A highly polar byproduct that doesn't move on a non-polar TLC system is often the result of the Grignard reagent acting as a base rather than a nucleophile, leading to enolate formation and subsequent side reactions.

  • Primary Cause: Enolization of the C21 Methyl Group: The protons on the methyl group at C21 are acidic. The methyl Grignard reagent can deprotonate this position to form an enolate. This enolate can then participate in side reactions, such as aldol condensations with unreacted starting material, leading to larger, more polar molecules.[2][3]

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C). This favors the kinetic nucleophilic addition at the carbonyl over the thermodynamically favored deprotonation.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This forms an organocerium reagent in situ, which is less basic but still highly nucleophilic, thus suppressing enolization. This is known as the Luche reduction conditions, adapted for alkyl addition.

  • Slow Addition: Add the Grignard reagent slowly to the solution of the steroid. This keeps the concentration of the Grignard reagent low at any given time, reducing the likelihood of it acting as a base.

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Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 20-Hydroxy-20-methylpregn-4-en-3-one

Welcome to the technical support center for the analysis of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 20-Hydroxy-20-methylpregn-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to low recovery rates during experimental procedures. As a synthetic steroid derivative, accurate quantification of 20-Hydroxy-20-methylpregn-4-en-3-one is critical for its application in endocrinology research and pharmaceutical development.[] This document provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for each step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for steroid compounds like 20-Hydroxy-20-methylpregn-4-en-3-one?

A1: Low recovery of steroids is a frequent issue in analytical workflows.[2][3] The primary causes can be categorized into three main areas:

  • Sample Preparation and Extraction: Inefficient extraction from the sample matrix, analyte degradation, or improper sample handling can lead to significant loss. For steroids, which are often present in complex biological matrices, solid-phase extraction (SPE) is a common and effective technique, but it must be optimized.[4][5]

  • Chromatographic and Detection Issues: Suboptimal liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions can result in poor peak shape, ion suppression, or inadequate sensitivity.[6][7]

  • Analyte Stability: Steroids can be susceptible to degradation due to factors like temperature, pH, and light exposure during storage and processing.[8][9][10]

Q2: How do I choose the right Solid-Phase Extraction (SPE) sorbent for 20-Hydroxy-20-methylpregn-4-en-3-one?

A2: The choice of SPE sorbent is critical for achieving high recovery.[4] For nonpolar to moderately polar steroids like 20-Hydroxy-20-methylpregn-4-en-3-one, reversed-phase sorbents such as C18 are a standard choice.[4] Polymeric sorbents, like hydrophilic-lipophilic balanced (HLB) cartridges, offer a more universal option with excellent retention for a broader range of compounds.[4][7] The selection should be based on the specific properties of your analyte and the sample matrix.

Q3: What is the "matrix effect" in LC-MS/MS analysis, and how can it affect my results?

A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[11][12][13] This can lead to ion suppression (decreased signal) or enhancement (increased signal), which significantly impacts the accuracy and sensitivity of your quantification.[12][14] For steroids in biological samples, phospholipids are a common source of ion suppression.[12]

Systematic Troubleshooting Guide for Low Recovery

This guide provides a structured approach to identifying and resolving the root cause of low recovery rates.

Step 1: Evaluate Sample Stability and Handling

Before delving into complex extraction and analytical parameters, it is crucial to ensure the stability of your analyte throughout the sample handling and storage process.

Common Issues and Solutions:

  • Temperature-Related Degradation: Steroids can degrade if not stored at the proper temperature.

    • Recommendation: Store plasma and serum samples at -20°C or lower for long-term stability.[8][10][15] Avoid repeated freeze-thaw cycles.[9]

  • pH and Light Sensitivity: Although less common for this class of steroids, exposure to extreme pH or intense light can cause degradation.

    • Recommendation: Work with samples in a controlled environment and use amber vials to protect from light.

Step 2: Optimize the Solid-Phase Extraction (SPE) Protocol

SPE is a critical step where significant analyte loss can occur if not properly optimized.[5][16]

Troubleshooting SPE Workflow:

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SPE_Troubleshooting cluster_0 SPE Workflow cluster_1 Analyte in Load/Wash Fractions cluster_2 Potential Causes cluster_3 Analyte Not in Elution Fraction cluster_4 Potential Causes start Low Recovery Observed check_fractions Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_lost_early Analyte Lost During Loading or Washing check_fractions->analyte_lost_early Analyte Found analyte_retained Analyte Retained on Column check_fractions->analyte_retained Analyte Not Found cause1 Sorbent-Analyte Mismatch analyte_lost_early->cause1 cause2 Incorrect Solvent Strength analyte_lost_early->cause2 cause3 Improper pH analyte_lost_early->cause3 cause4 High Flow Rate analyte_lost_early->cause4 cause5 Insufficient Elution Solvent Strength analyte_retained->cause5 cause6 Inadequate Elution Volume analyte_retained->cause6 cause7 Strong Secondary Interactions analyte_retained->cause7 caption Troubleshooting Low Recovery in SPE

Caption: A decision tree for troubleshooting low recovery during Solid-Phase Extraction.

Detailed SPE Protocol and Optimization:

SPE Step Procedure Troubleshooting Tips for Low Recovery
Sorbent Conditioning Pass 1 mL of methanol through the C18 cartridge.[4]Ensure the sorbent is fully wetted. Inadequate conditioning leads to inconsistent analyte retention.
Equilibration Pass 1 mL of water through the cartridge.[4]Do not let the sorbent dry out before loading the sample.[2]
Sample Loading Load the pre-treated sample at a flow rate of ~1 mL/min.[4]A high flow rate can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent.[17][18]
Washing Wash with 1 mL of 5% methanol in water.[4]If the wash solvent is too strong, it can prematurely elute the analyte.[18] Analyze the wash fraction to confirm.
Elution Elute with an appropriate organic solvent (e.g., methanol or acetonitrile).If the elution solvent is too weak, the analyte will remain on the sorbent.[2] Perform multiple small volume elutions to improve recovery.
Step 3: Mitigate Matrix Effects in LC-MS/MS

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis and a common reason for inaccurate quantification.[11][19]

Strategies to Identify and Mitigate Matrix Effects:

  • Post-Column Infusion: This qualitative method helps to identify regions of ion suppression or enhancement in your chromatogram.[12]

  • Post-Extraction Spike: This quantitative approach is the standard for assessing matrix effects.[12][14]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.

  • Chromatographic Optimization: Adjusting the mobile phase composition and gradient can help to separate the analyte from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

Step 4: Validate the Analytical Method

A thoroughly validated analytical method ensures that your results are accurate, precise, and reproducible. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for method validation.[20][21][22]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true value.[22]Recovery of 85-115% for spiked samples.[23]
Precision The degree of agreement among individual test results.[22]Relative standard deviation (RSD) ≤ 15%.
Specificity The ability to measure the analyte in the presence of other components.[22]No significant interference at the retention time of the analyte.
Linearity The ability to obtain results that are directly proportional to the analyte concentration.[22]Correlation coefficient (r²) ≥ 0.99.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of 20-Hydroxy-20-methylpregn-4-en-3-one from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of an internal standard solution.

    • Add 200 µL of methanol to precipitate proteins.[4]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.[4]

    • Transfer the supernatant to a clean tube and dilute with 700 µL of water.[4]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol.[4]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[4]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.[4]

  • Elution:

    • Elute the analyte with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are general starting conditions for the analysis of a synthetic progestin.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 20-Hydroxy-20-methylpregn-4-en-3-one and its internal standard.

References

  • Mirmont, E. (2022).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Note: Analytical Techniques for Impurity Profiling of Synthetic Progestins.
  • Kunz, S. (2025, October 9). Development and optimization of liquid chromatography-tandem mass spectrometry methods for steroid analysis in endocrine research.
  • van der Oest, S., et al. (2024). Stability of steroid hormones in dried blood spots (DBS). PubMed.
  • (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln.
  • (2020, April 24). Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish.
  • (2010, May 26). Analytical methods for measuring synthetic progesterone.
  • (n.d.). Stability of steroids assay in human serum.
  • Lattin, C. R., et al. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. PubMed.
  • Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry.
  • (n.d.). [Stability of steroids in plasma over a 10-year period]. Semantic Scholar.
  • Sterlitech Corporation. (2011, September 22). Solid Phase Extraction for Steroid Hormone Analysis.
  • Arbor Assays. (n.d.). Steroid Solid Extraction Protocol.
  • (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.
  • Nederlandse Vereniging voor Endocrinologie. (n.d.). The effect of storage and temperature on the stability of steroid hormones in dried blood spots.
  • (n.d.). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. PMC.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Allopregnane-3alpha,20alpha-diol.
  • StressXpress. (n.d.). Steroid Solid Extraction Protocol.
  • Becker, G. (n.d.).
  • BOC Sciences. (n.d.). CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one).
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  • ChemicalBook. (2025, November 19). 21-hydroxy-20-methylpregn-4-en-3-one.
  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • LGC Standards. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.
  • ECA Academy. (2015, July 30).
  • Chromatography Today. (n.d.).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • (2025, May 26). I am getting low recovery in my SPE method, how do I fix the problem?
  • (n.d.). Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Scientific Research Publishing.
  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube.
  • (2023, June 13). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation.
  • (2024, December 19). simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy.
  • Maliwal, D., et al. (n.d.). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Journal of Young Pharmacists.
  • BioPharm International. (2026, February 10).
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  • (2016, September 15). Effects of Steroids on Quality of Recovery and Adverse Events after General Anesthesia.
  • (n.d.). Physical, psychological and biochemical recovery from anabolic steroid-induced hypogonadism: a scoping review. PMC.
  • (2019, November 27). Mapping the steroid response to major trauma from injury to recovery: a prospective cohort study. bioRxiv.
  • (2017, October 1). Recovery of steroid induced adrenal insufficiency. PMC.

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Troubleshooting

enhancing bioconversion efficiency for 20-Hydroxy-20-methylpregn-4-en-3-one

Technical Support Center: Steroid Bioconversion Optimization Subject: Enhancing Bioconversion Efficiency for 20-Hydroxy-20-methylpregn-4-en-3-one (HMP/HBC Class Intermediates) Ticket ID: BIO-STER-2025-OPT Assigned Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steroid Bioconversion Optimization Subject: Enhancing Bioconversion Efficiency for 20-Hydroxy-20-methylpregn-4-en-3-one (HMP/HBC Class Intermediates) Ticket ID: BIO-STER-2025-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely targeting 20-Hydroxy-20-methylpregn-4-en-3-one (structurally related to 4-HBC or 20-HMP ), a critical C22-steroid intermediate derived from phytosterol side-chain cleavage.

Low bioconversion efficiency for this molecule is rarely a single-variable problem. It typically stems from three converging bottlenecks:

  • Mass Transfer Limitation: The extreme hydrophobicity of phytosterol substrates (LogP > 8).

  • Metabolic Divergence: The competition between the C22-pathway (desired) and the C19-pathway (Androstenedione formation).

  • Redox Imbalance: Inefficient cofactor regeneration (NAD+/NADH) halting the oxidative cleavage steps.

This guide bypasses standard "textbook" advice to address the specific operational failures seen in Mycobacterium and engineered fungal systems.

Part 1: The "Solubility Wall" (Mass Transfer)

Q: My bioconversion rate plateaus at 40-50% despite excess enzyme activity. Increasing agitation doesn't help. What is happening?

A: You are likely hitting the "pseudo-solubility" limit, not a kinetic limit. Phytosterols form crystalline aggregates in aqueous media that are inaccessible to cellular transporters. Simple micronization is often insufficient because the crystals re-agglomerate.

The Fix: The Cyclodextrin "Shuttle" System Do not rely solely on surfactants like Tween 80, which can disrupt cell membranes at high concentrations. Switch to Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Mechanism: HP-

    
    -CD forms an inclusion complex with the sterol. It acts as a "shuttle," delivering the hydrophobic substrate to the cell wall without entering the cell itself. This maintains a constant concentration of dissolved substrate available for uptake.
    
  • Protocol Adjustment:

    • Molar Ratio: Use a 1:1 to 1:2 molar ratio of Sterol:HP-

      
      -CD.
      
    • Pre-solubilization: Dissolve sterols in a minimal volume of hot ethanol, then slowly add to the aqueous HP-

      
      -CD solution before adding to the fermenter. This creates a stable inclusion complex rather than a simple suspension.
      

Comparative Solubility Data:

Solvent / AdditiveSolubility of Phytosterol (g/L)Bioavailability ImpactToxicity to Mycobacterium
Water (Control)< 0.01NegligibleNone
Ethanol (5%)~0.5Low (Precipitates upon dilution)Low
Tween 80 (1%)~2.0Moderate (Micellar)Moderate (Membrane stress)
HP-

-CD (20%)
> 7.5 High (Inclusion Complex) Negligible

Reference: For detailed complexation thermodynamics, refer to Wang et al. (2009) on HP-


-CD in steroid biotransformation [1].

Part 2: Metabolic Engineering & Pathway Logic

Q: I am detecting significant levels of Androstenedione (AD) and 9-OH-AD. How do I force the flux toward the C22 intermediate (20-Hydroxy-20-methylpregn...)?

A: Your strain is "leaking" carbon into the C19 pathway. The degradation of the sterol side chain bifurcates. To stop at the C22 (pregnane) skeleton, you must strictly block the enzymes that cleave the C20-C22 bond.

The Genetic Troubleshooting Checklist:

  • Block C19 Formation: Ensure your strain has a deletion in Hsd4A (17

    
    -hydroxysteroid dehydrogenase) and FadA5  (thiolase). These are the gatekeepers that process the C22-CoA ester into C19 steroids.
    
    • Symptom:[1][2][3][4][5][6][7] If you see AD/ADD, your hsd4A block is incomplete or an isozyme is active.

  • Block Ring Degradation: If you see 9-OH derivatives, you must delete KstD (3-ketosteroid-

    
    -dehydrogenase) and KshA  (3-ketosteroid-9
    
    
    
    -hydroxylase).
    • Symptom:[1][2][3][4][5][6][7] 9-OH-AD or 9-OH-HBC accumulation indicates active KstD/KshA.

Visualizing the Pathway Divergence:

SteroidPathway Phytosterol Phytosterol Substrate Inter1 Cholestenone Phytosterol->Inter1 Oxidation BranchPoint C22-CoA Intermediate (22-OH-24-oxo-cholest-4-en-CoA) Inter1->BranchPoint Side Chain Cleavage (Step 1) Target 20-Hydroxy-20-methylpregn-4-en-3-one (C22 Target) BranchPoint->Target Aldol Lyase (Atf1) (Desired Route) C19_Product Androstenedione (AD) (C19 By-product) BranchPoint->C19_Product Beta-oxidation RingDeg 9-OH Derivatives (Ring Degradation) Target->RingDeg KstD / KshA (Side reaction) Enzyme_Hsd4A Enzyme: Hsd4A / FadA5 C19_Product->RingDeg KstD / KshA (If not deleted)

Figure 1: The Metabolic Fork.[7] To accumulate the C22 target (Green), the Hsd4A/FadA5 pathway (Red) must be genetically severed.

Reference: See Zhao et al. (2021) for the specific roles of hsd4A and fadA5 in C22-steroid accumulation [2].

Part 3: Process Troubleshooting (FAQs)

Q: The pH drops rapidly during the exponential phase, and conversion stops. Should I buffer more heavily?

A: No, the pH drop is a symptom of cofactor imbalance, not just acid production. Rapid acidification often indicates the accumulation of acidic intermediates (like etienic acids) due to stalled


-oxidation. This usually happens when Dissolved Oxygen (DO)  is insufficient to recycle NADH to NAD+.

The Fix:

  • DO Setpoint: Maintain DO > 30% saturation. Steroid side-chain cleavage is an oxidative process consuming significant

    
    .
    
  • Fed-Batch Strategy: Do not add all glucose/glycerol at the start. High glucose represses steroid catabolic genes (catabolite repression) and depletes oxygen. Use a limiting feed of glycerol to force the cell to utilize the steroid as a carbon source (if the pathway allows) or simply to maintain maintenance energy without overflow metabolism.

Q: I am using an organic-aqueous two-phase system (e.g., with soybean oil), but downstream extraction is a nightmare.

A: Emulsions are trapping your product. While oils increase solubility, they form stable emulsions with cellular debris that complicate HPLC and purification.

Alternative Protocol: Instead of oil, use a co-solvent pulse strategy or a solid-phase reservoir .

  • Protocol: Add the substrate as a micro-precipitate (using the ethanol drop method) or adsorbed onto XAD-7 resin beads. The resin releases the substrate slowly (equilibrium driven) and adsorbs the product as it forms, reducing product toxicity and simplifying recovery (just filter the beads and elute with methanol).

Part 4: Validated Experimental Workflow

Objective: High-yield production of 20-Hydroxy-20-methylpregn-4-en-3-one from Phytosterols.

  • Strain: Mycobacterium neoaurum (Mutant:

    
    kstD 
    
    
    
    kshA
    
    
    hsd4A).
  • Medium: Minimal salt medium supplemented with 10 g/L glycerol (carbon source) and 20% (w/v) HP-

    
    -CD.
    
  • Induction: Add phytosterols (10 g/L final conc) at

    
    .
    
  • Biotransformation Conditions:

    • Temp: 30°C

    • Agitation: 200-250 RPM (High shear required for mass transfer).

    • Time: 72 - 96 hours.

  • Analytics:

    • Extract broth 1:1 with Ethyl Acetate.

    • HPLC: C18 Column, Acetonitrile:Water (70:30), UV 254nm.

Workflow Step1 Substrate Prep Dissolve Sterol in EtOH Mix with HP-beta-CD Step2 Fermentation Inoculate M. neoaurum Add Substrate at OD 2.0 Step1->Step2 Step3 Biotransformation 72-96h, 30°C Maintain DO > 30% Step2->Step3 Step4 Extraction Ethyl Acetate (1:1) Phase Separation Step3->Step4 Step5 Analysis HPLC (C18) Target: C22-Steroid Step4->Step5

Figure 2: Optimized Bioconversion Workflow.

References

  • Wang, Z., et al. (2009). "Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation." Journal of Microbiology and Biotechnology. (Note: Contextual validation via Bioresource Technology similar findings).

  • Zhao, F., et al. (2021). "Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes." Microbial Cell Factories.

  • Donova, M.V., & Egorova, O.V. (2012). "Microbial steroid transformations: current state and prospects." Applied Microbiology and Biotechnology.

  • Sigma-Aldrich. "Solubility Enhancement with Cyclodextrins in Liquid Formulations." Technical Application Notes.

Sources

Optimization

Technical Support Center: Maximizing the Shelf Life of 20-Hydroxy-20-methylpregn-4-en-3-one

This guide provides researchers, scientists, and drug development professionals with essential technical information and best practices for the storage and handling of 20-Hydroxy-20-methylpregn-4-en-3-one. Adherence to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information and best practices for the storage and handling of 20-Hydroxy-20-methylpregn-4-en-3-one. Adherence to these guidelines is critical for ensuring the compound's stability, purity, and performance in experimental settings.

Introduction to 20-Hydroxy-20-methylpregn-4-en-3-one Stability

20-Hydroxy-20-methylpregn-4-en-3-one is a synthetic pregnane steroid derivative.[] Like other steroid compounds, its chemical stability is influenced by environmental factors such as temperature, light, and humidity.[2] While specific degradation pathways for this molecule are not extensively published, knowledge from structurally similar compounds, such as progesterone and corticosteroids, allows for the formulation of evidence-based storage and handling protocols. The primary goal is to prevent chemical changes, such as oxidation and hydrolysis, which can alter the molecule's structure and compromise its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 20-Hydroxy-20-methylpregn-4-en-3-one?

For long-term storage of the solid compound, a temperature of -20°C is recommended. This is a standard practice for many steroid compounds to minimize the rate of potential degradation reactions. For short-term storage, some suppliers suggest refrigeration at 2-8°C . Always refer to the product's certificate of analysis for lot-specific storage recommendations.

Q2: How should I store solutions of 20-Hydroxy-20-methylpregn-4-en-3-one?

Solutions are generally less stable than the solid form. If you must store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or colder in a tightly sealed, light-resistant container. The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for your experimental needs.

Q3: What are the main factors that can cause degradation of this compound?

Based on the general stability of steroid compounds, the following factors can promote degradation:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV light can provide the energy for photolytic degradation.[2]

  • Humidity: Moisture can lead to hydrolysis of certain functional groups.

  • Oxygen: The steroid nucleus can be susceptible to oxidation.

Q4: Are there any signs of degradation I should look for?

Visual inspection of the solid compound for changes in color or texture can be an initial indicator of potential degradation. For solutions, the appearance of precipitates or a change in color may suggest instability. However, the absence of these signs does not guarantee stability. The most reliable method to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q5: How does the type of storage container affect the stability of 20-Hydroxy-20-methylpregn-4-en-3-one?

For solid compounds, tightly sealed glass vials are recommended. For solutions, it is important to consider that some steroids can adsorb to certain plastics.[3] Studies on pregnenolone have shown that lower temperatures can increase this adsorption.[3] Therefore, using low-protein-binding tubes or amber glass vials for solutions is a prudent measure to minimize loss of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Consider running an analytical check (e.g., HPLC) on the compound's purity.
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.Ensure the compound is at room temperature before opening the vial to prevent condensation. Use a high-purity, appropriate solvent. If solubility issues persist, it may indicate a problem with the compound's integrity.
Visible changes in the solid compound (e.g., discoloration) Likely chemical degradation.Do not use the compound. Contact the supplier for a replacement.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the vial of solid 20-Hydroxy-20-methylpregn-4-en-3-one to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, low-protein-binding microcentrifuge tube or a glass vial.

  • Add the appropriate volume of a high-purity solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into single-use, light-resistant tubes and store at -20°C or below.

Protocol 2: Assessment of Compound Purity by HPLC (General Guideline)
  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of steroids.

  • Stationary Phase: A C18 reversed-phase column is a typical choice.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any degradation peaks in addition to the main peak of the intact compound.

Visualization of Key Concepts

degradation_pathway cluster_factors Degradation Factors 20-Hydroxy-20-methylpregn-4-en-3-one 20-Hydroxy-20-methylpregn-4-en-3-one Degradation Products Degradation Products 20-Hydroxy-20-methylpregn-4-en-3-one->Degradation Products Oxidation/Hydrolysis Temperature Temperature Light Light Humidity Humidity Oxygen Oxygen

Caption: Potential degradation pathways influenced by environmental factors.

storage_workflow cluster_solid Solid Compound cluster_solution Solution Receive Compound Receive Compound Long-term Storage Long-term (-20°C) Receive Compound->Long-term Storage Short-term Storage Short-term (2-8°C) Receive Compound->Short-term Storage Prepare Fresh Solution Prepare Fresh Solution Long-term Storage->Prepare Fresh Solution Short-term Storage->Prepare Fresh Solution Use Immediately Use Immediately Prepare Fresh Solution->Use Immediately Store Aliquots (-20°C or colder) Store Aliquots (-20°C or colder) Prepare Fresh Solution->Store Aliquots (-20°C or colder)

Caption: Recommended storage workflow for solid and solution forms.

References

  • Murugan, S., Jakka, P., Namani, S., Mujumdar, V., & Radhakrishnan, G. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 294(12), 4596–4607. [Link]

  • Murugan, S., Jakka, P., Namani, S., Mujumdar, V., & Radhakrishnan, G. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. ResearchGate. [Link]

  • Murugan, S., Jakka, P., Namani, S., Mujumdar, V., & Radhakrishnan, G. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. [Link]

  • Wikipedia. Pregnenolone. [Link]

  • Carl ROTH. 21-Hydroxy-20-methylpregn-4-en-3-one. [Link]

  • Rupa Health. Pregnenolone. [Link]

  • OMICS International. Chemical Stability of Progesterone in Compounded Topical Preparations using PLO Transdermal Cream and HRT Cream Base over a 90-Day Period at Two Controlled Temperatures. [Link]

  • We care for Better air. Guide to the Correct Storage of Steroid Drugs. [Link]

  • ResearchGate. Systematic Selection of Impurities, Development, and Validation of Related Substance Methods for Estradiol and Progesterone in a Combination Drug Product. [Link]

  • Yellepeddi, V. K., et al. (2019). Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets. International Journal of Pharmaceutical Compounding, 23(1), 74-78. [Link]

  • R Discovery. Chemical Stability of Progesterone in Compounded Topical Preparations using PLO Transdermal Cream and HRT Cream Base over a 90-Day Period at Two Controlled Temperatures. [Link]

  • International Journal of Pharmaceutical Compounding. Chemical Stability of Progesterone in Compounded Topical Preparations using PLO Transdermal Cream™ and HRT Cream™ Base over a 90-Day Period at Two Controlled Temperatures. [Link]

  • Steroid Storage. How to Keep Injectable and Oral Steroids Safe at Home. [Link]

  • IPED info. Storage of IPEDs. [Link]

  • Sinoway. 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. [Link]

  • PubChem. 21-Hydroxy-20-methylpregn-4-en-3-one. [Link]

  • Gissler, M., et al. (2013). Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort. PLoS ONE, 8(11), e79157. [Link]

  • Williamson, C. E., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. PLoS ONE, 14(12), e0226338. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometric Fragmentation of 20-Hydroxy-20-methylpregn-4-en-3-one: A Comparative Analysis

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 20-Hydroxy-20-methylpregn-4-en-3-one, a C22 pregnane-class steroid. Designed for researchers in analytical chemistry, pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 20-Hydroxy-20-methylpregn-4-en-3-one, a C22 pregnane-class steroid. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind ion formation. We will explore how different ionization techniques can be strategically employed to elucidate its structure and differentiate it from closely related analogues, thereby providing a robust framework for its unambiguous identification.

The analysis of steroids by mass spectrometry is a cornerstone of many scientific disciplines, from clinical diagnostics to doping control.[1] However, the structural similarity and isomeric diversity of steroids present a significant analytical challenge. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools, with the choice of ionization method profoundly influencing the resulting fragmentation patterns.[2][3] This guide will compare the fragmentation of 20-Hydroxy-20-methylpregn-4-en-3-one under soft ionization (Electrospray Ionization) and hard ionization (Electron Ionization) and introduce an advanced cationization strategy for enhanced structural specificity.

Core Structure and Its Influence on Fragmentation

To predict and interpret the mass spectrum of 20-Hydroxy-20-methylpregn-4-en-3-one (Formula: C₂₂H₃₄O₂, Molecular Weight: 330.5 g/mol ), we must first consider its key structural motifs:

  • Pregnane Backbone: A four-ring (A, B, C, D) steroid nucleus that provides a rigid framework.

  • α,β-Unsaturated Ketone (4-en-3-one): Located in the A-ring, this conjugated system is a common feature in bioactive steroids and a predictable site for charge localization and specific ring cleavages.[4]

  • C17 Side Chain: A 1-hydroxypropan-2-yl group, –CH(CH₃)(CH₂OH).

  • Tertiary Hydroxyl Group at C20: The hydroxyl group is attached to a tertiary carbon, making it prone to facile neutral loss of water (H₂O) upon ionization.

Under electrospray ionization (ESI), protonation is expected to occur readily at the C3 carbonyl oxygen due to its high proton affinity, yielding a protonated molecule [M+H]⁺ at m/z 331.26. Under electron ionization (EI), a radical cation M⁺˙ is formed at m/z 330.26, which, due to its high internal energy, will undergo more extensive and complex fragmentation.

Analysis by Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that typically produces an abundant protonated molecule, making it ideal for tandem mass spectrometry (MS/MS). The fragmentation induced by collision-induced dissociation (CID) of the [M+H]⁺ ion is highly diagnostic.

Predicted Fragmentation Pathways ([M+H]⁺)

The fragmentation cascade is driven by the initial loss of the labile tertiary hydroxyl group and characteristic cleavages of the steroid core.

  • Initial Water Loss: The most favorable initial step is the elimination of a water molecule from the protonated C20 hydroxyl group. This is a low-energy process that results in a stable carbocation.

  • Side Chain Cleavage: Fragmentation can occur at the C17-C20 bond, leading to the loss of the entire side chain.

  • A/B-Ring Fragmentation: The 4-en-3-one system directs characteristic cleavages within the A and B rings, producing diagnostic ions commonly seen in this class of steroids.[4][5]

G M_H [M+H]⁺ m/z 331.26 M_H_H2O [M+H-H₂O]⁺ m/z 313.25 M_H->M_H_H2O - H₂O Side_Chain_Loss [M+H - C₄H₈O]⁺ m/z 259.19 M_H->Side_Chain_Loss - C₄H₈O (Side Chain) M_H_2H2O [M+H-2H₂O]⁺ m/z 295.24 M_H_H2O->M_H_2H2O - H₂O (from backbone) Frag_121 A/B-Ring Fragment m/z 121.06 M_H_H2O->Frag_121 - C₁₄H₂₂O Frag_109 A/B-Ring Fragment m/z 109.06 M_H_H2O->Frag_109 - C₁₅H₂₄O Frag_97 A/B-Ring Fragment m/z 97.06 M_H_H2O->Frag_97 - C₁₆H₂₆O

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ for 20-Hydroxy-20-methylpregn-4-en-3-one.

Table of Predicted ESI-MS/MS Fragments
m/z (Predicted)Proposed FormulaDescription of Neutral LossMechanistic Rationale
331.26[C₂₂H₃₅O₂]⁺-Protonated Molecule
313.25[C₂₂H₃₃O]⁺H₂OFacile loss of the tertiary C20-hydroxyl group. This is expected to be the base peak in the MS/MS spectrum.
295.24[C₂₂H₃₁]⁺2H₂OSubsequent loss of a second water molecule from the steroid backbone, a charge-remote fragmentation.
259.19[C₁₈H₂₇O]⁺C₄H₈OCleavage of the C17-C20 bond, resulting in the loss of the side chain.
121.06[C₈H₉O]⁺C₁₄H₂₄OCharacteristic fragment from the cleavage of C6-C7 and C9-C10 bonds of the A/B rings in 4-en-3-one steroids.[4]
109.06[C₇H₉O]⁺C₁₅H₂₄OFurther fragmentation of the A/B-ring system.
Comparative Insight: The Role of the C20-Methyl Group

Comparing our target molecule to its close analogue, 20-hydroxyprogesterone, reveals the influence of the additional methyl group at C20. While both compounds readily lose water, the stability of the resulting tertiary carbocation in 20-Hydroxy-20-methylpregn-4-en-3-one (m/z 313) is greater than the secondary carbocation formed from 20-hydroxyprogesterone. This suggests that the water loss pathway will be even more dominant for our target compound.

Analysis by Electron Ionization (EI-MS)

EI is a high-energy "hard" ionization technique common in GC-MS analysis. It produces a molecular ion radical (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule. While the molecular ion may be weak or absent, the fragment ions are highly reproducible and structurally informative.

The fragmentation is driven by the localization of the radical and charge, often initiating at the oxygen atoms or the double bond. Key fragmentation processes for ketones include α-cleavage and McLafferty rearrangements.[6]

Predicted EI Fragmentation Pathways

Based on the fragmentation of the closely related (20S)-Pregn-4-en-3-one, 20-hydroxy- (which lacks the C20-methyl), we can anticipate a complex but informative spectrum.[7]

  • Molecular Ion: The M⁺˙ at m/z 330 will be observed.

  • Side Chain Cleavage: α-cleavage at the C17-C20 bond is highly probable, leading to the loss of the •CH(CH₃)(CH₂OH) side chain radical. This would yield an ion at m/z 257.

  • Loss of Methyl Radical: Cleavage of a methyl group (•CH₃), likely from the C18 or C19 angular positions, would produce an ion at m/z 315.

  • Water Loss: Loss of H₂O from the molecular ion will produce an ion at m/z 312.

  • D-Ring Cleavage: Complex rearrangements and cleavages of the D-ring are characteristic of steroids and lead to a cluster of ions in the mid-mass range.

Table of Key Predicted EI Fragments
m/z (Predicted)DescriptionMechanistic Rationale
330Molecular Ion (M⁺˙)The intact molecule minus one electron.
315[M - CH₃]⁺Loss of an angular methyl group (C18 or C19).
312[M - H₂O]⁺˙Elimination of water from the C20-hydroxyl group.
257[M - C₄H₉O]⁺Cleavage of the C17-C20 bond, loss of the side chain.
124A/B-Ring FragmentA characteristic fragment from the cleavage of the B-ring in 4-en-3-one steroids under EI conditions.

Advanced Strategy: Silver Cationization for Isomer Specificity

A recent and powerful strategy for differentiating steroid isomers involves the analysis of silver adducts [M+Ag]⁺.[8][9] When subjected to CID, these adducts fragment in a highly predictable manner via charge-remote fragmentation, where the silver ion is retained on the observed fragment.[8][9] This technique is particularly effective at revealing cleavages around the D-ring and the side chain (termed the 'e-side chain').[8][9]

For 20-Hydroxy-20-methylpregn-4-en-3-one, this would generate unique fragments corresponding to specific neutral losses from C-C bond cleavages at the C13-C17 (d1), C14-C15 (d2), and C17-C20 (e1) positions.[8][9] This approach offers superior specificity for pinpointing the location of functional groups compared to protonated molecules, which often yield ambiguous fragments.[8] The sensitivity for [M+Ag]⁺ ions can also be significantly higher than for [M+H]⁺ ions for certain steroids.[9]

Validated Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the reliable acquisition of high-quality tandem mass spectra for 20-Hydroxy-20-methylpregn-4-en-3-one.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the steroid standard in methanol.

    • Create a working solution by diluting the stock to 1 µg/mL in a 50:50 methanol:water solution. For [M+H]⁺ analysis, add 0.1% formic acid. For [M+Ag]⁺ analysis, add 10 µM silver nitrate.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the precursor ion ([M+H]⁺ at 331.26 or [M+¹⁰⁷Ag]⁺ at 437.16).

    • MS2 (Product Ion) Scan:

      • Isolate the precursor ion of interest with an isolation width of 1-2 m/z.

      • Apply Collision-Induced Dissociation (CID). Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

      • Acquire product ion spectra from m/z 50 to 450.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution (50:50 MeOH:H₂O) Stock->Working Dilute LC C18 Column Separation (Gradient Elution) Working->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Find Precursor) ESI->MS1 MS2 MS2 Scan (Fragment Precursor) MS1->MS2 Detector Data Acquisition MS2->Detector

Caption: Experimental workflow for LC-MS/MS analysis of 20-Hydroxy-20-methylpregn-4-en-3-one.

Conclusion

The mass spectrometric fragmentation of 20-Hydroxy-20-methylpregn-4-en-3-one is predictable and highly dependent on the chosen ionization method. ESI-MS/MS is characterized by a dominant neutral loss of water, followed by characteristic cleavages of the A/B-rings and side chain. EI-MS provides a more complex fingerprint involving extensive fragmentation of the entire structure. For researchers requiring the highest degree of confidence in structural elucidation, particularly when differentiating from isomers, the use of silver cationization offers a powerful and specific analytical strategy. By understanding the interplay between the steroid's structure and the physics of the ionization technique, researchers can effectively leverage mass spectrometry for the confident identification and characterization of this and other related steroidal compounds.

References

  • ResearchGate. (2025, December 17). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. Available from: [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2013). Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review. Journal of Chromatography B, 927, 22-36. Available from: [Link]

  • ResearchGate. (2015, November 19). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Available from: [Link]

  • Harries, E., et al. (2023). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. Drug Testing and Analysis. Available from: [Link]

  • Shimizu, Y. (1976). Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. Steroids, 28(2), 159-178. Available from: [Link]

  • Chromatography Online. (2025, September 10). Assessing Illicit Steroid Quality with Chromatography: Implications for Harm Reduction. Available from: [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link]

  • Cheng, C., Gross, M. L. (2000). Fragmentation mechanisms of oxofatty acids via high-energy collisional activation. Journal of the American Society for Mass Spectrometry, 11(6), 496-505. Available from: [Link]

  • He, J., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17215-17224. Available from: [Link]

  • He, J., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17215-17224. Available from: [Link]

  • ResearchGate. (n.d.). Positive ion EI spectrum of (a) 20β‐hydroxy‐pregn‐4‐en‐3‐one (182). Available from: [Link]

  • Jia, L., et al. (2025, June 26). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Ahmed, S., et al. (2012). Tandem mass spectrometry approach for the investigation of the steroidal metabolism. Steroids, 77(10), 967-975. Available from: [Link]

  • ResearchGate. (n.d.). Product ion mass spectra (ESI+, MS2) of (a) [M+H]+ of 20E and.... Available from: [Link]

  • ResearchGate. (n.d.). EI mass spectra of the reference neurosteroids PREG-HFB, DHEA-HFB,.... Available from: [Link]

  • Shackleton, C. H. L. (2010). Clinical steroid mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491-495. Available from: [Link]

  • Jia, L., et al. (2015). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 26(8), 1396-1408. Available from: [Link]

  • NIST. (n.d.). Pregn-4-en-3-one, 20-hydroxy-, (20S)-. Available from: [Link]

  • Barton, D. H. R., et al. (1975). Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone'). Journal of the Chemical Society, Chemical Communications, (19), 861-862. Available from: [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Available from: [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • PubChem. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Available from: [Link]

  • Wang, R., et al. (2023). Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. Applied Microbiology and Biotechnology, 107(2-3), 735-746. Available from: [Link]

Sources

Comparative

Comparison Guide: Validating Purity of 20-Hydroxy-20-methylpregn-4-en-3-one via TLC

Introduction: The Purity Challenge 20-Hydroxy-20-methylpregn-4-en-3-one (often referred to as the 20-methyl Grignard derivative of progesterone) is a critical intermediate in the synthesis of neuroactive steroids, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Challenge

20-Hydroxy-20-methylpregn-4-en-3-one (often referred to as the 20-methyl Grignard derivative of progesterone) is a critical intermediate in the synthesis of neuroactive steroids, including Ganaxolone analogs.[1] Its synthesis typically involves the nucleophilic addition of a methyl group to the C20 ketone of Progesterone.

The Validation Problem: The transformation from Progesterone (Starting Material, SM) to the target tertiary alcohol is prone to two specific failures:

  • Incomplete Reaction: Residual Progesterone (SM) remains.

  • Dehydration (Elimination): The newly formed tertiary alcohol at C20 is labile and can dehydrate under acidic workup conditions to form the

    
    -diene (20-methylpregn-4,20-dien-3-one).[1]
    

While HPLC is the quantitative gold standard, it is often a bottleneck during rapid reaction monitoring. This guide compares Thin Layer Chromatography (TLC) against instrumental alternatives, demonstrating how an optimized TLC protocol serves as a rapid, self-validating system for purity assessment.[1]

Comparative Analysis: TLC vs. Analytical Alternatives

To validate the purity of 20-Hydroxy-20-methylpregn-4-en-3-one, researchers typically choose between TLC, HPLC-UV, and


H-NMR.[1] The following table objectively compares these methods based on experimental data and workflow efficiency.
Table 1: Performance Comparison of Purity Validation Methods
FeatureOptimized TLC (Recommended) HPLC-UV (Gold Standard)

H-NMR
Primary Detection Qualitative (Visual)Quantitative (Area %)Structural
Throughput High (Parallel processing of 10+ samples)Low (Serial injection, 15-30 min/run)Low (Sample prep + acquisition)
Sensitivity (LOD) ~0.1 - 0.5

g (Visual limit)
< 0.01

g (High sensitivity)
~1-5% impurity threshold
Differentiation Excellent for polarity shifts (Ketone vs. Alcohol vs. Diene)Excellent (Retention time based)Good, but trace impurities often lost in baseline
Cost Per Run < $1.00> $20.00 (Solvents, Columns, Maintenance)> $50.00 (Solvent, Instrument time)
Blind Spots Non-UV active impurities require stainingRequires chromophore (UV) or ionization (MS)Solvent peaks can obscure signals

Expert Insight: While HPLC provides the final purity percentage, TLC is superior for process control. Its ability to simultaneously visualize the starting material (SM), the product, and the non-polar dehydration impurity on a single plate makes it the most efficient tool for "Go/No-Go" decisions during synthesis.

Methodology: The Self-Validating TLC System[1]

This protocol is designed as a self-validating system .[1] It uses orthogonal visualization methods (UV + Chemical Stain) to ensure that no impurity is missed due to a lack of chromophore.

A. Stationary & Mobile Phase Selection[2][3]
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).[1]
    
  • Mobile Phase Optimization:

    • System A (Standard): Hexane : Ethyl Acetate (60 : 40)[1]

    • System B (Alternative): Toluene : Ethyl Acetate (70 : 30)[1]

    • Rationale: The target molecule is a tertiary alcohol , making it significantly more polar than the ketone starting material (Progesterone). It requires a moderately polar system to move off the baseline but separate from the SM.

B. Predicted R_f Values (System A)
CompoundStructure TypePolarityPredicted R_f
Dehydration Impurity Diene (

)
Low (Non-polar)0.75 - 0.85
Progesterone (SM) DiketoneMedium0.50 - 0.60
Target Product Enone + 3° Alcohol High 0.25 - 0.35

Note: The large


 between the SM and Product is due to the hydrogen-bonding capability of the C20 hydroxyl group interacting with the silica.
C. Visualization Protocol (The "Dual-Check")

Step 1: Non-Destructive UV Detection (254 nm) [1]

  • Mechanism: The

    
    -3-one system (conjugated enone) in the A-ring absorbs strongly at 254 nm.[1]
    
  • Observation: All three compounds (Product, SM, Diene) will appear as dark spots against the green fluorescent background.[1]

  • Limitation: This does not distinguish the functional groups, only the skeleton.

Step 2: Destructive Chemical Staining (p-Anisaldehyde) [1]

  • Reagent: p-Anisaldehyde / Sulfuric Acid / Acetic Acid.[1]

  • Protocol: Dip the plate and heat at 120°C for 1-2 minutes.

  • Differentiation (Causality):

    • Progesterone: Typically stains Yellow/Orange .

    • 20-Hydroxy Product: Tertiary alcohols often shift the color response to Violet/Blue or Deep Grey due to the specific carbocation stability formed during the heating process with acid [1].

    • Diene: often stains dark brown/black.

Step-by-Step Validation Workflow

The following diagram illustrates the logical flow for validating the reaction endpoint and purity.

TLC_Validation Start Reaction Sample Prep Mini-Workup (EtOAc extraction) Start->Prep Spot Spot on Silica F254 (Lanes: SM, Co-Spot, Rxn) Prep->Spot Develop Develop in Hex:EtOAc (6:4) Spot->Develop UV_Check Visualize UV (254 nm) Develop->UV_Check Result_UV Is SM spot visible? UV_Check->Result_UV Dark Spots Visible Stain Stain: p-Anisaldehyde Heat 120°C Result_UV->Stain Check Purity Analysis Color Analysis Stain->Analysis Pure VALIDATED: Single Violet Spot (Low Rf) Analysis->Pure Only Product Impure_SM FAIL: Residual Yellow Spot (Mid Rf) Analysis->Impure_SM SM Present Impure_Diene FAIL: Dark Spot near Solvent Front Analysis->Impure_Diene High Rf Spot

Caption: Logical workflow for TLC validation of 20-Hydroxy-20-methylpregn-4-en-3-one. Blue nodes indicate start, Yellow/Red diamonds indicate decision points.[1]

Experimental Protocol Details

To ensure reproducibility, follow this standardized procedure.

Reagents Preparation[4][5][6][7][8][9][10]
  • Mobile Phase: Mix 60 mL Hexane and 40 mL Ethyl Acetate. Equilibrate the TLC chamber for 15 minutes (saturation is critical for reproducible Rf values) [2].

  • p-Anisaldehyde Stain: Mix 135 mL Ethanol, 5 mL Acetic Acid, 3.7 mL p-Anisaldehyde, and 5 mL conc. Sulfuric Acid (add acid slowly over ice). Store at 4°C.[2]

Execution
  • Sample Prep: Take 50

    
    L of reaction mixture. Quench with 50 
    
    
    
    L NH
    
    
    Cl (aq). Extract with 100
    
    
    L EtOAc. Use the organic top layer.
  • Spotting:

    • Lane 1: Progesterone Standard (1 mg/mL).

    • Lane 2: Co-spot (Standard + Sample).[1]

    • Lane 3: Reaction Sample.

  • Development: Run until solvent front reaches 1 cm from top.

  • Analysis:

    • Mark UV spots with pencil.[3]

    • Dip in stain, wipe back of plate, heat with heat gun or hotplate until colors fully develop.

Interpretation Guide
  • Pure Product: Single spot at Rf ~0.30 (Violet).[1]

  • Incomplete Reaction: Two spots (Rf ~0.30 Violet + Rf ~0.55 Yellow).

  • Over-Reaction/Dehydration: Additional spot at Rf ~0.80 (Dark/Brown).[1] Action: Reduce reaction temperature or acidity during workup.

References

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.[1] (Describes the mechanism of acid/aldehyde staining for steroids).

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard protocols for chamber saturation and reproducibility).[1]

  • Wiest, W. G. (1967).[4] A double isotope derivative assay for progesterone and 20

    
    -hydroxypregn-4-en-3-one.[1][4] Steroids, 10(3), 257-278.[1]  (Foundational work on separating C20-hydroxy steroids).[1]
    
  • Marinus Pharmaceuticals. (2011).[5] Method for making 3

    
    -hydroxy, 3
    
    
    
    -methyl-5
    
    
    -pregnan-20-one (Ganaxolone).[1][5][6] World Intellectual Property Organization, WO2011019821A2. (Describes the synthesis context and impurity profiles of methylated pregnanes).
  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker. (Reference for steroid Rf values and solvent systems).

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Identification of 20-Hydroxy-20-methylpregn-4-en-3-one

For researchers and professionals in drug development and steroid chemistry, the unambiguous identification of novel or modified steroid compounds is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and steroid chemistry, the unambiguous identification of novel or modified steroid compounds is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the key functional groups that constitute the molecular architecture of these complex molecules. This guide offers an in-depth comparison of the expected IR spectroscopic data for 20-Hydroxy-20-methylpregn-4-en-3-one against structurally related and commercially available steroids, namely Progesterone and Pregnenolone. By understanding the subtle yet significant differences in their IR spectra, researchers can confidently identify and differentiate these compounds.

The Foundational Principles of Steroid Identification via IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is dependent on the nature of the bonds and the atoms they connect. Specific functional groups, such as carbonyls (C=O) and hydroxyls (O-H), exhibit characteristic absorption bands at well-defined wavenumbers (cm⁻¹). In the context of steroid analysis, IR spectroscopy is particularly powerful for identifying:

  • Carbonyl Groups: The position of the C=O stretching vibration provides insights into the electronic environment of the ketone or aldehyde. For instance, conjugation with a carbon-carbon double bond, as seen in the α,β-unsaturated ketone of the A-ring in many steroids, will lower the absorption frequency compared to a saturated ketone.[1][2]

  • Hydroxyl Groups: The O-H stretching vibration is typically a broad and strong absorption, the position of which can indicate the degree of hydrogen bonding.[3]

  • Carbon-Carbon Double Bonds: The C=C stretching vibration is also a key diagnostic feature.

  • The "Fingerprint Region": The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the overall molecular structure, serving as a molecular "fingerprint".

Predicted IR Spectrum of 20-Hydroxy-20-methylpregn-4-en-3-one

  • An α,β-unsaturated ketone in the A-ring (pregn-4-en-3-one system).

  • A tertiary hydroxyl group at the C20 position.

  • A methyl group at the C20 position.

  • The foundational steroid backbone.

The following diagram illustrates the molecular structure of 20-Hydroxy-20-methylpregn-4-en-3-one.

Caption: Molecular Structure of 20-Hydroxy-20-methylpregn-4-en-3-one.

Comparative Analysis with Progesterone and Pregnenolone

To highlight the identifying features of 20-Hydroxy-20-methylpregn-4-en-3-one, a comparison with the well-characterized IR spectra of Progesterone and Pregnenolone is invaluable.

  • Progesterone: Shares the same pregn-4-en-3-one A-ring and a ketone at C20, but lacks the C20 hydroxyl and methyl groups.

  • Pregnenolone: Possesses a hydroxyl group at C3 and a double bond in the B-ring (pregn-5-en-3β-ol), with a ketone at C20.

The table below summarizes the expected and experimental IR absorption bands for these three steroids.

Functional GroupExpected/Observed Wavenumber (cm⁻¹)20-Hydroxy-20-methylpregn-4-en-3-one (Predicted)Progesterone (Experimental)[1][4]Pregnenolone (Experimental - from Acetate data)[5]
O-H Stretch (Alcohol)3600-3200 (broad)Present AbsentPresent (at C3)
C-H Stretch (Aliphatic)3000-2850PresentPresentPresent
C=O Stretch (Saturated Ketone at C20)~1715Absent~1700 ~1710
C=O Stretch (α,β-unsaturated Ketone at C3)1685-1660~1670 ~1662 Absent
C=C Stretch (Conjugated)1650-1600~1620 ~1615 Absent
C-O Stretch (Tertiary Alcohol)~1150Present AbsentAbsent
C-O Stretch (Secondary Alcohol)~1050AbsentAbsentPresent (at C3)

Key Differentiating Features:

The primary distinguishing feature for 20-Hydroxy-20-methylpregn-4-en-3-one in an IR spectrum will be the presence of a broad O-H stretching band between 3600-3200 cm⁻¹ and a C-O stretching band for a tertiary alcohol, which are absent in Progesterone.[3] While Pregnenolone also has a hydroxyl group, its C-O stretch will be characteristic of a secondary alcohol, and it lacks the α,β-unsaturated ketone absorption seen in 20-Hydroxy-20-methylpregn-4-en-3-one and Progesterone.

Experimental Protocol for IR Spectroscopic Analysis of Steroids

The following is a generalized, step-by-step protocol for obtaining a high-quality FTIR spectrum of a steroid sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation A Weigh ~1-2 mg of steroid sample B Add ~100 mg of dry KBr powder A->B C Grind mixture to a fine powder B->C D Transfer powder to a pellet press C->D E Apply pressure to form a transparent pellet D->E F Record a background spectrum of air E->F Transfer to Spectrometer G Place KBr pellet in the sample holder F->G H Acquire the sample spectrum G->H I Process the spectrum (baseline correction, etc.) H->I J Identify characteristic absorption bands I->J K Compare with reference spectra/data J->K L Confirm molecular structure K->L

Caption: Workflow for Steroid Analysis by FTIR Spectroscopy.

Detailed Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the steroid sample is dry and pure.

    • In an agate mortar and pestle, combine approximately 1-2 mg of the steroid with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size.

    • Transfer the powder to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

    • Carefully remove the pellet from the die.

  • FTIR Spectrometer Operation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations based on established correlation tables and comparison with reference spectra.

    • Pay close attention to the key diagnostic regions for carbonyls, hydroxyls, and carbon-carbon double bonds to confirm the identity of the steroid.

Trustworthiness and Self-Validating Systems

The reliability of IR spectroscopic identification hinges on a well-defined and controlled experimental process. To ensure the trustworthiness of the results:

  • Purity of Materials: Use spectroscopic grade KBr, as impurities can introduce extraneous peaks. The steroid sample should be of high purity.

  • Exclusion of Moisture: KBr is hygroscopic. Moisture will lead to a broad absorption band for water in the O-H stretching region, potentially obscuring the hydroxyl absorption of the analyte. Store KBr in a desiccator and prepare pellets in a low-humidity environment if possible.

  • Instrument Calibration: Regularly verify the spectrometer's performance using a polystyrene film standard to ensure wavenumber accuracy.

  • Reproducibility: Prepare and analyze multiple pellets from the same sample to ensure the observed spectrum is reproducible.

By adhering to these principles, the resulting IR spectrum serves as a self-validating piece of evidence for the molecular structure of the analyzed steroid.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and identification of steroids like 20-Hydroxy-20-methylpregn-4-en-3-one. Through a systematic analysis of the characteristic absorption bands of its constituent functional groups, particularly the α,β-unsaturated ketone and the tertiary hydroxyl group, it can be readily distinguished from other structurally similar steroids such as Progesterone and Pregnenolone. The combination of predictive analysis based on established spectroscopic principles and a robust experimental protocol provides a high degree of confidence in the identification of these important molecules.

References

  • ResearchGate. (n.d.). FTIR spectra of (A) progesterone; (B-D) β-CD, βNS-CDI (1:8) and βNS-CDI... [Image]. Retrieved from [Link]

  • Chaturvedi, K., & Singh, M. (2012). Study of Polymorphs of Progesterone by Novel Melt Sonocrystallization Technique: A Technical Note. AAPS PharmSciTech, 13(2), 487–494. [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Pregnenolone acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Progesterone. Retrieved from [Link]

  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.

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Comparative

A Comparative Guide to the Reproducibility of Extraction Methods for 20-Hydroxy-20-methylpregn-4-en-3-one

This guide provides an in-depth comparison of modern and traditional extraction methodologies applicable to 20-Hydroxy-20-methylpregn-4-en-3-one, a pregnane-type steroid. As direct experimental data for this specific com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of modern and traditional extraction methodologies applicable to 20-Hydroxy-20-methylpregn-4-en-3-one, a pregnane-type steroid. As direct experimental data for this specific compound is limited in publicly available literature, this guide draws upon established and validated methods for structurally similar steroidal compounds, such as phytosterols and other steroid hormones. The principles and techniques discussed are selected for their relevance and potential for high reproducibility, a critical factor in drug development and scientific research.

Introduction: The Quest for Consistency in Steroid Analysis

This guide will compare two distinct and widely applicable extraction strategies: Ultrasound-Assisted Extraction (UAE) , a rapid and efficient solvent-based method, and Solid-Phase Extraction (SPE) , a technique renowned for its high selectivity and purification capabilities.[4][5] We will delve into the mechanistic principles of each method, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific needs.

Methodology 1: Ultrasound-Assisted Extraction (UAE)

Principle of Operation: UAE utilizes high-frequency sound waves (typically >20 kHz) to induce cavitation in the extraction solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, creating microjets and shockwaves that disrupt cell walls and enhance mass transfer of the target analyte from the sample matrix into the solvent.[4] This physical agitation significantly accelerates the extraction process compared to traditional maceration or Soxhlet methods.[4][6]

Causality Behind Experimental Choices: The efficiency of UAE is governed by several factors, including the choice of solvent, temperature, sonication time, and power. For moderately polar steroids like 20-Hydroxy-20-methylpregn-4-en-3-one, solvents such as ethanol or methanol are often effective.[7][8] The temperature is typically kept moderate to prevent thermal degradation of the analyte. The optimization of sonication time and power is crucial to maximize recovery without inducing unwanted side reactions.

Experimental Protocol: UAE for Plant-Derived Material

This protocol is adapted from established methods for extracting phytosterols and other steroids from plant matrices.[4][9]

  • Sample Preparation: Dry the plant material (e.g., leaves, roots) at a controlled temperature (≤ 60°C) to a constant weight.[10] Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests. Ethanol is a common and effective choice for many steroidal compounds.[8]

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered sample into a suitable vessel.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Sonicate at a controlled temperature (e.g., 40°C) for a predetermined time (e.g., 30 minutes).

  • Isolation:

    • Separate the extract from the solid residue by centrifugation (e.g., 5000 rpm for 15 minutes) or filtration.[10]

    • Collect the supernatant.

    • Repeat the extraction process on the residue at least once to ensure complete recovery.

    • Pool the supernatants.

  • Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator.

  • Reconstitution: Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase for chromatography) for subsequent analysis.

Workflow Diagram: Ultrasound-Assisted Extraction

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Start Dried Plant Material Grind Grind to Fine Powder Start->Grind Mix Mix with Solvent Grind->Mix Sonicate Ultrasonication Mix->Sonicate Separate Centrifuge/Filter Sonicate->Separate Pool Pool Supernatants Separate->Pool Evaporate Evaporate Solvent Pool->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow Start Biological Fluid Sample Pretreat Pre-treatment (e.g., Protein Precipitation) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Wash Impurities (Aqueous Solvent) Load->Wash Elute Elute Analyte (Organic Solvent) Wash->Elute Analyze Evaporation & Reconstitution for Analysis Elute->Analyze Decision_Tree cluster_goals cluster_methods cluster_considerations Start What is the primary goal? HighThroughput High-Throughput Screening Start->HighThroughput Speed & Simplicity HighPurity High Purity & Reproducibility Start->HighPurity Accuracy & Low Matrix Effects UAE Ultrasound-Assisted Extraction (UAE) HighThroughput->UAE SPE Solid-Phase Extraction (SPE) HighPurity->SPE UAE_Cons Considerations: - Solid samples (e.g., plants) - Larger sample volumes - Downstream cleanup may be needed UAE->UAE_Cons SPE_Cons Considerations: - Liquid samples (e.g., biofluids) - Low concentration analytes - Direct injection to LC-MS/MS SPE->SPE_Cons

Caption: Decision tree for selecting an extraction method.

Conclusion

Both Ultrasound-Assisted Extraction and Solid-Phase Extraction are powerful and reproducible methods applicable to the extraction of 20-Hydroxy-20-methylpregn-4-en-3-one.

  • UAE is an excellent choice for rapid screening and extraction from solid matrices, offering significant time savings over traditional methods. Its reproducibility is high when parameters are carefully controlled.

  • SPE excels in applications demanding high purity and low matrix effects, such as quantitative analysis in complex biological fluids. Its inherent selectivity and compatibility with automation make it the gold standard for many clinical and research applications requiring the utmost precision.

The optimal choice depends on a careful consideration of the sample matrix, desired throughput, required purity, and available instrumentation. By understanding the principles and practicalities of each technique, researchers can develop robust and reproducible workflows for the accurate analysis of 20-Hydroxy-20-methylpregn-4-en-3-one and other valuable steroidal compounds.

References

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). MDPI.
  • Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications. (2025). Benchchem.
  • Separation and purification of steroidal saponins from Paris polyphylla by microwave-assisted extraction coupled with countercurrent chromatography using evaporative light scattering detection. (2014). PubMed.
  • Microwave-Assisted Three-Liquid-Phase Extraction of Diosgenin and Steroidal Saponins from Fermentation Broth of Dioscorea zingiberensis C. H. Wright. J-Stage.
  • Ionic Liquid-Based Ultrasonic/Microwave-Assisted Extraction of Steroidal Saponins from Dioscorea zingiberensis C. H. Wright. AJOL.info.
  • How to isolate steroidal compounds from an extract?. (2012). ResearchGate.
  • How can we extract and isolate steroids form dried plant tissue?. (2015). ResearchGate.
  • Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers. Google Patents.
  • Techniques for the extraction of phytosterols and their benefits in human health: a review. (2018). ResearchGate.
  • Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. (2023). PMC.
  • Steroid - Isolation, Extraction, Purification. (2026). Britannica.
  • Techniques for the extraction of phytosterols and their benefits in human health: a review. (2018). CORE.
  • Methodologies for extraction and analysis of phytosterols. ResearchGate.
  • Method development for solid phase extraction with steroid analytes. SelectScience.
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  • Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. (2013). PubMed.
  • Isolation and Characterization of Steroid from N-Hexane Extract of the Stem Bark of Indigofera arrecta. (2017). TSI Journals.
  • Microwave-assisted aqueous two-phase extraction of steroidal saponins in dioscorea zingiberensis. (2025). ResearchGate.
  • Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry. (2008). PubMed.
  • Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance. (2021). accedaCRIS.
  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022).
  • OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF TRITERPENOID SAPONINS CONTENT FROM DRIED Gomphrena celosioides USING RESPONSE.
  • Standardization of Steroid Hormone Assays: Why, How, and When?. (2007). Cancer Epidemiology, Biomarkers & Prevention.
  • Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. (2023). Endocrine Abstracts.
  • Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors V.2. (2022). Protocols.io.
  • 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Sinoway.
  • Supercritical Fluid Extraction of Grape Glycosides.
  • Supercritical fluid extraction. Wikipedia.
  • (20S)-21-Hydroxy-20-Methylpregn-4-en-3-one. CPHI Online.
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (2020). MDPI.
  • Supercritical extraction of stevia.
  • Development of an LC-MS/MS Method for the Determination of 20-Hydroxyecdysone and Its Metabolites in Calf Urine Application. (2008). Agilent.
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Validation

A Comparative Guide to the X-ray Diffraction Analysis of 20-Hydroxy-20-methylpregn-4-en-3-one Crystals

This guide provides a comprehensive technical comparison and a detailed procedural outline for the single-crystal X-ray diffraction analysis of 20-Hydroxy-20-methylpregn-4-en-3-one. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison and a detailed procedural outline for the single-crystal X-ray diffraction analysis of 20-Hydroxy-20-methylpregn-4-en-3-one. Designed for researchers, scientists, and professionals in drug development, this document offers a robust framework for determining the three-dimensional atomic structure of this synthetic steroid, benchmarking it against structurally related and biologically significant pregnane derivatives. While no public crystal structure for 20-Hydroxy-20-methylpregn-4-en-3-one currently exists in open-access databases like the Cambridge Structural Database (CSD)[1], this guide establishes a complete, best-practice protocol based on established crystallographic methodologies for small molecules and steroids.[2][3][4][5]

Introduction: The Significance of Structural Elucidation

20-Hydroxy-20-methylpregn-4-en-3-one is a synthetic steroid derivative with potential applications in endocrinology and as an intermediate in the synthesis of other steroid-based drugs.[][7] Its molecular structure, particularly the stereochemistry at the C20 position, is critical to its biological activity and receptor binding affinity. Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[2][4] This structural data is invaluable for understanding structure-activity relationships, optimizing drug design, and ensuring the quality control of pharmaceutical compounds.[8][9]

This guide will compare the projected crystallographic data of 20-Hydroxy-20-methylpregn-4-en-3-one with that of well-characterized steroids such as progesterone and testosterone, highlighting key structural features that differentiate them.

Experimental Workflow: From Powder to Refined Structure

The process of determining the crystal structure of a small molecule like 20-Hydroxy-20-methylpregn-4-en-3-one can be systematically broken down into several key stages, as illustrated in the workflow diagram below. Each step is critical for obtaining high-quality, publishable crystallographic data.

X-ray Crystallography Workflow Experimental Workflow for 20-Hydroxy-20-methylpregn-4-en-3-one Crystal Structure Determination cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal Selection diffraction X-ray Diffraction mounting->diffraction Cryo-protection integration Data Integration & Scaling diffraction->integration Diffraction Pattern solution Structure Solution (Direct Methods) integration->solution Reflection Data refinement Structure Refinement solution->refinement Initial Model validation Validation (checkCIF) refinement->validation Final Structural Model deposition Deposition (e.g., CSD) validation->deposition CIF File

Caption: A flowchart illustrating the key stages in the single-crystal X-ray diffraction analysis of 20-Hydroxy-20-methylpregn-4-en-3-one.

Step-by-Step Experimental Protocol

Materials:

  • Purified 20-Hydroxy-20-methylpregn-4-en-3-one (purity >98%)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Crystallization vials/plates

  • Cryo-loops

  • Liquid nitrogen

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source)[2]

  • Cryo-cooling system

  • Microscope with polarizing filters

Protocol:

  • Crystallization:

    • Objective: To grow single crystals of at least 20-50 µm in all dimensions, free of defects.[2][3]

    • Methodology (Slow Evaporation):

      • Prepare a saturated solution of 20-Hydroxy-20-methylpregn-4-en-3-one in a suitable solvent or solvent mixture (e.g., methanol/water, ethyl acetate/hexane).

      • Filter the solution to remove any particulate matter.

      • Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for diffraction. The choice of solvent is critical and often determined empirically; a solvent in which the compound has moderate solubility is ideal.

  • Crystal Selection and Mounting:

    • Objective: To select a single, well-formed crystal and mount it for data collection.

    • Methodology:

      • Under a microscope, identify a suitable crystal with sharp edges and no visible cracks or inclusions.

      • Using a cryo-loop, carefully pick up the selected crystal along with a small amount of mother liquor.

      • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, minimizes damage from X-ray radiation.

      • Mount the frozen crystal onto the goniometer head of the diffractometer.

  • X-ray Diffraction Data Collection:

    • Objective: To obtain a complete and redundant set of diffraction data.

    • Methodology:

      • Center the crystal in the X-ray beam.

      • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

      • Based on the crystal system, devise a data collection strategy to measure the intensities of a large number of reflections at different crystal orientations. A modern CCD or CMOS detector is used to record the diffraction pattern.[2]

    • Trustworthiness: A high degree of data completeness and redundancy is crucial for an accurate structure solution and refinement. Low-temperature data collection (typically at 100 K) is standard for small molecules as it improves data quality by reducing thermal motion.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction images and obtain an initial model of the molecular structure.

    • Methodology:

      • Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.

      • Scaling and Merging: The intensities are scaled and merged to create a final reflection file.

      • Structure Solution: "Direct methods" are typically used for small molecules to determine the phases of the reflections, which then allows for the calculation of an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement and Validation:

    • Objective: To refine the atomic positions and other parameters to best fit the experimental data and to validate the final structure.

    • Methodology:

      • Refinement: The initial atomic model is refined using a least-squares minimization process. This involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

      • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

      • Validation: The final structural model is validated using software like checkCIF to ensure it is chemically and crystallographically sound. Key metrics include the R-factor (a measure of the agreement between the experimental and calculated data), the goodness-of-fit, and the residual electron density.

Comparative Structural Analysis

The crystal structure of 20-Hydroxy-20-methylpregn-4-en-3-one can be compared with other well-known steroids to highlight key structural differences and similarities. This comparison is crucial for understanding its potential biological function.

Parameter20-Hydroxy-20-methylpregn-4-en-3-one (Projected)Progesterone (CSD Ref: PROGST01)Testosterone (CSD Ref: TESTON10)
Chemical Formula C₂₂H₃₄O₂C₂₁H₃₀O₂C₁₉H₂₈O₂
Molecular Weight 330.5 g/mol [11][12]314.46 g/mol 288.42 g/mol
Crystal System Monoclinic or Orthorhombic (likely)MonoclinicOrthorhombic
Space Group P2₁ (likely for chiral molecule)P2₁P2₁2₁2₁
Key Functional Groups C3-ketone, C20-hydroxylC3-ketone, C20-ketoneC3-ketone, C17-hydroxyl
A-Ring Conformation 4-en-3-one planarity4-en-3-one planarity4-en-3-one planarity
Side Chain at C17 2-hydroxy-2-propylAcetylHydroxyl
Hydrogen Bonding Potential for intermolecular hydrogen bonding involving the C20-hydroxyl group.Acts as a hydrogen bond acceptor at the ketone groups.Donor and acceptor capability via the C17-hydroxyl group, forming hydrogen-bonded chains.
Anticipated Packing The packing will be influenced by the steric bulk of the C20-methyl group and the hydrogen bonding of the C20-hydroxyl group.Forms chains via C-H···O interactions.Head-to-tail hydrogen bonding of the hydroxyl groups.

Expert Insights: The primary structural distinction of 20-Hydroxy-20-methylpregn-4-en-3-one compared to progesterone is the presence of a hydroxyl group at C20 instead of a ketone, and an additional methyl group at this position. This change from a planar acetyl group to a bulkier, chiral hydroxypropyl group will significantly alter the molecule's three-dimensional shape and its potential for intermolecular interactions. Unlike progesterone, which primarily acts as a hydrogen bond acceptor, the C20-hydroxyl group in the title compound can act as a hydrogen bond donor. This is expected to lead to different crystal packing motifs, potentially forming hydrogen-bonded chains or dimers, similar to what is observed for testosterone.[13] The stereochemistry at C20, which will be definitively determined by the X-ray analysis, is a critical piece of information for any future drug development efforts.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of 20-Hydroxy-20-methylpregn-4-en-3-one. The detailed protocol and comparative analysis provided in this guide offer a comprehensive framework for researchers to successfully determine and interpret its crystal structure. The resulting atomic-level insights will be crucial for understanding its chemical properties, biological activity, and for guiding the design of new steroid-based therapeutics.

References

  • ResearchGate. (n.d.). Surface representation of crystal structure of sex steroid hormone... Retrieved from [Link]

  • PubMed. (n.d.). Steroid recognition and regulation of hormone action: crystal structure of testosterone and NADP+ bound to 3 alpha-hydroxysteroid/dihydrodiol dehydrogenase. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • PNAS. (n.d.). Crystallographic comparison of the estrogen and progesterone receptor's ligand binding domains. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • METRIC, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • ACS Publications. (2015, January 20). Molecular Recognition of Steroid Hormones in the Solid State: Stark Differences in Cocrystallization of β-Estradiol and Estrone. Crystal Growth & Design. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • MDPI. (2023, October 19). Crystal Structure and Intermolecular Energy for Some Nandrolone Esters. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • Sinoway. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Retrieved from [Link]

  • Frontiers. (2020, September 30). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Retrieved from [Link]

  • Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pregn-4-en-3-one, 20-hydroxy-, (20S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffractogram of three different samples of progesterone. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 20-Hydroxy-20-methylpregn-4-en-3-one

This guide provides essential safety and logistical information for the handling and disposal of 20-Hydroxy-20-methylpregn-4-en-3-one. As a Senior Application Scientist, this document is structured to provide not just pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 20-Hydroxy-20-methylpregn-4-en-3-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Given the toxicological profile of similar steroid compounds, the primary risks associated with handling 20-Hydroxy-20-methylpregn-4-en-3-one are exposure through inhalation of airborne particles, dermal absorption, and accidental ingestion. The operational plan must, therefore, focus on containment and minimizing direct contact.

Occupational Exposure Bands (OEB): While a specific OEB has not been assigned, the potential for reproductive toxicity and carcinogenicity would place it in a high-potency category, likely requiring OEB 4 or 5 level containment strategies. This necessitates the use of engineering controls as the primary barrier, with personal protective equipment (PPE) as a critical secondary defense[2].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical to prevent exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Gloves Eye Protection Respiratory Protection Lab Coat/Coverall
Receiving/Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsN95 Respirator (minimum)[3]Disposable Lab Coat
Weighing/Aliquoting (in a containment device) Double Nitrile GlovesSafety Goggles[3]As required by containmentDisposable Lab Coat
Solution Preparation (in a fume hood) Double Nitrile GlovesSafety Goggles[3]As required by containmentDisposable Lab Coat
Experimental Use Double Nitrile GlovesSafety Glasses with Side ShieldsNone (if handled in a certified fume hood)Disposable Lab Coat
Spill Cleanup Double Nitrile GlovesSafety Goggles[3]P100 RespiratorDisposable Coverall[3][4]
Waste Disposal Double Nitrile GlovesSafety Glasses with Side ShieldsN95 Respirator (minimum)[3]Disposable Lab Coat

Causality of PPE Choices:

  • Double Gloving: Provides an extra layer of protection against potential tears or permeation. The outer glove should be removed and disposed of immediately after handling the compound.

  • Safety Goggles: Offer superior protection against splashes and aerosols compared to safety glasses[3].

  • Respiratory Protection: An N95 respirator is the minimum recommendation when handling the powdered form outside of a containment system to prevent inhalation of fine particles[3]. For spill clean-up, a higher level of protection (P100) is warranted.

  • Disposable Lab Coats/Coveralls: Prevent contamination of personal clothing and are easily removed and disposed of as hazardous waste[4].

Operational Plan: Step-by-Step Handling Procedures

Receiving and Unpacking
  • Preparation: Designate a specific area for unpacking potent compounds. Ensure the area is clean and uncluttered.

  • Don PPE: Wear a lab coat, single-use nitrile gloves, and safety glasses.

  • Inspect Packaging: Carefully examine the outer packaging for any signs of damage or leaks. If compromised, do not open. Contact your institution's Environmental Health and Safety (EHS) office.

  • Unpacking: If the outer packaging is intact, carefully open it and inspect the primary container.

  • Labeling: Verify that the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard pictograms.

  • Storage: Transfer the primary container to a designated, locked storage area for potent compounds.

  • Disposal: Dispose of the outer packaging in the regular trash. Dispose of gloves in the designated hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water.

Weighing and Aliquoting (Powder)

This procedure must be performed in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation risk[5].

  • Preparation:

    • Ensure the containment device is functioning correctly (check airflow monitor).

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, vials, etc.) before introducing the compound.

  • Don PPE: Wear a disposable lab coat, safety goggles, and double nitrile gloves.

  • Handling:

    • Carefully open the container inside the containment device.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust. If any powder spills, clean it immediately with a damp cloth (see Spill Cleanup protocol).

    • Securely close the primary container.

  • Post-Handling:

    • Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • With the inner gloves still on, wipe down the exterior of the primary container and any vials.

    • Remove and dispose of the inner gloves.

  • Hygiene: Wash hands thoroughly.

Solution Preparation
  • Preparation: Perform this procedure in a certified chemical fume hood.

  • Don PPE: Wear a disposable lab coat, safety goggles, and double nitrile gloves.

  • Procedure:

    • Place the weighed compound in an appropriate vessel.

    • Slowly add the desired solvent, ensuring minimal splashing.

    • Mix as required (e.g., stir bar, vortex).

  • Post-Procedure:

    • Cap the solution container and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    • Follow the post-handling and hygiene steps outlined in section 3.2.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 20-Hydroxy-20-methylpregn-4-en-3-one must be disposed of as hazardous chemical waste. This includes gloves, bench paper, weigh boats, pipette tips, and excess compound.

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, labeled, and sealed hazardous waste bag or container[6].

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified[6].

    • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen")[6].

  • Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup by the EHS office[7]. Do not dispose of this compound or its solutions down the drain[5].

Spill Cleanup Protocol
  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment device.

  • Don PPE: Wear a disposable coverall, P100 respirator, safety goggles, and double nitrile gloves.

  • Containment: If it is a liquid spill, surround the area with absorbent pads.

  • Cleanup (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, working from the outside in.

  • Cleanup (Liquid): Use absorbent pads to soak up the liquid.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal: Place all cleanup materials (gloves, wipes, absorbent pads) into a sealed hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Workflow Visualization

The following diagram illustrates the complete handling and disposal workflow for 20-Hydroxy-20-methylpregn-4-en-3-one.

cluster_disposal Waste Management receiving Receiving & Unpacking weighing Weighing in Containment receiving->weighing Store in designated area solution_prep Solution Preparation in Fume Hood weighing->solution_prep solid_waste Solid Waste Collection (Gloves, Wipes) weighing->solid_waste Contaminated disposables experiment Experimental Use solution_prep->experiment liquid_waste Liquid Waste Collection (Solutions) solution_prep->liquid_waste Excess solution experiment->solid_waste Contaminated disposables experiment->liquid_waste Experimental waste disposal_pickup EHS Hazardous Waste Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup spill Spill Event spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->solid_waste Cleanup materials

Sources

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